1-Methylpiperidine-4-thiol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-methylpiperidine-4-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVSXWOWWHALFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-99-7 | |
| Record name | 1-methylpiperidine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methylpiperidine-4-thiol structural formula and CAS number.
An In-Depth Technical Guide to 1-Methylpiperidine-4-thiol
Introduction
This compound is a heterocyclic compound featuring a piperidine ring N-methylated at position 1 and a thiol group substituted at position 4. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique and valuable properties conferred by both the piperidine scaffold and the thiol functional group. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and basicity. The thiol group, a potent nucleophile and antioxidant, offers a versatile handle for bioconjugation and can play a direct role in modulating biological activity.[1]
This guide provides a comprehensive overview of this compound, including its structural and chemical properties, a proposed synthetic pathway, its potential applications in drug discovery, and essential safety information.
Chemical Structure and Identification
Physicochemical Properties
The properties of this compound are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 131.24 g/mol | [2][5] |
| IUPAC Name | 1-methylpiperidin-4-thiol | [2] |
| Monoisotopic Mass | 131.07687 Da | [3] |
| Physical State | Liquid (predicted) | [6] |
| XlogP (predicted) | 1.1 | [3] |
Proposed Synthetic Pathway
The overall workflow involves the reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a suitable leaving group, and subsequent nucleophilic substitution with a thiolating agent.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocol
Step 1: Reduction of 1-Methylpiperidine-4-carboxylic Acid
-
Rationale: The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
Suspend LiAlH4 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-methylpiperidine-4-carboxylic acid[7] in anhydrous THF.
-
Add the acid solution dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.
-
Cool the reaction back to 0 °C and carefully quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (1-methylpiperidin-4-yl)methanol.
-
Step 2: Conversion of Alcohol to Tosylate
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (or mesylate) makes it an excellent leaving group for the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve the crude (1-methylpiperidin-4-yl)methanol in anhydrous dichloromethane (DCM) with pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the tosylate intermediate.
-
Step 3: Nucleophilic Substitution with Thiourea
-
Rationale: Thiourea is an excellent and safe thiolating agent. It first acts as a nucleophile to displace the tosylate, forming a stable isothiouronium salt. Subsequent hydrolysis under basic conditions liberates the desired thiol.
-
Procedure:
-
Dissolve the tosylate intermediate and thiourea in ethanol and reflux for 12-18 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add a solution of aqueous sodium hydroxide (NaOH) to the residue and reflux for 2-4 hours to hydrolyze the isothiouronium salt.
-
Cool the mixture, acidify carefully with dilute HCl to a pH of ~7-8, and extract the product with ethyl acetate or ether.
-
Dry the organic extracts, concentrate, and purify the crude product by column chromatography to yield this compound.
-
Applications in Drug Development and Research
The structural components of this compound make it a valuable building block for drug discovery professionals.
-
Piperidine Scaffold: The piperidine ring is a key "privileged scaffold" in medicinal chemistry. Its inclusion can improve the pharmacokinetic profile of a drug candidate by increasing its basicity and water solubility, which are crucial for oral bioavailability. The N-methyl group provides a fixed tertiary amine, which can be important for receptor binding and preventing metabolic N-dealkylation compared to secondary amines. Piperidine derivatives are found in a wide range of drugs, demonstrating their versatility.[8]
-
Thiol Functional Group: The thiol group is a versatile functional handle with unique chemical properties.[1]
-
Nucleophilicity: Thiols are excellent nucleophiles, allowing for selective reactions like Michael additions and thiol-epoxy reactions to form stable covalent bonds under mild, biocompatible conditions.[9] This is highly useful for bioconjugation, such as linking the molecule to proteins, antibodies, or diagnostic probes.[10]
-
Antioxidant and Redox Activity: The thiol group can act as a potent antioxidant and reducing agent, capable of scavenging reactive oxygen species (ROS).[1] This property can be exploited in designing drugs to combat oxidative stress-related pathologies.
-
Metal Chelation: Thiols are soft electron donors and form stable complexes with heavy metal ions.[1] This allows for the design of chelating agents to treat metal toxicity.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related N-methylpiperidine and thiol-containing compounds.[11] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.
-
Potential Hazards:
-
Skin and Eye Damage: Likely to be a skin and eye irritant or corrosive. Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.
-
Flammability: Related piperidine compounds are flammable liquids. Keep away from heat, sparks, and open flames.
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Stench: Thiols are known for their strong, unpleasant odors.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Use only in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1072-99-7 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Methylpiperidine-4-thiol
Introduction
1-Methylpiperidine-4-thiol is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its presence as a structural motif in various biologically active molecules. Its unique combination of a tertiary amine within a piperidine ring and a thiol group presents a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and analysis. This guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by empirical data.
Molecular Structure and Key Features
A clear visualization of the molecular structure is the first step in predicting and interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the methyl, piperidine ring, and thiol protons.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
| Piperidine H₂ₑ, H₆ₑ (equatorial) | 2.6 - 2.8 | Multiplet (m) | 2H |
| Piperidine H₂ₐ, H₆ₐ (axial) | 1.9 - 2.1 | Multiplet (m) | 2H |
| Piperidine H₃ₑ, H₅ₑ (equatorial) | 1.8 - 2.0 | Multiplet (m) | 2H |
| Piperidine H₃ₐ, H₅ₐ (axial) | 1.4 - 1.6 | Multiplet (m) | 2H |
| C₄-H | 2.5 - 3.0 | Multiplet (m) | 1H |
| S-H | 1.3 - 1.6 | Triplet (t) or Broad Singlet | 1H |
Interpretation:
-
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and will appear as a singlet in the downfield region (around 2.2-2.4 ppm) due to the deshielding effect of the adjacent nitrogen.
-
Piperidine Ring Protons: The piperidine ring protons exist in axial and equatorial positions, leading to complex splitting patterns (multiplets) due to geminal and vicinal coupling. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to resonate at a lower field (2.6-2.8 ppm for equatorial and 1.9-2.1 ppm for axial) compared to the protons on C3 and C5 (1.8-2.0 ppm for equatorial and 1.4-1.6 ppm for axial)[1][2].
-
C4-H Proton: The proton on the carbon bearing the thiol group will appear as a multiplet due to coupling with the adjacent methylene protons. Its chemical shift will be influenced by the thiol group.
-
Thiol Proton: The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. In some cases, it can couple with the adjacent C-H proton, resulting in a triplet. The characteristic chemical shift range for thiols is generally between 1.3 and 1.6 ppm[3].
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | ~46 |
| C₂, C₆ | ~55 |
| C₃, C₅ | ~35 |
| C₄ | ~40 |
Interpretation:
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear around 46 ppm[4].
-
Piperidine Ring Carbons: The carbons of the piperidine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and will appear downfield, typically around 55 ppm. The carbons at positions 3 and 5 will be found further upfield, around 35 ppm[5][6][7]. The carbon atom attached to the thiol group (C4) is expected to have a chemical shift of approximately 40 ppm.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-S stretch | 600 - 800 | Weak to Medium |
Interpretation:
-
S-H Stretching: The most characteristic absorption for a thiol is the weak S-H stretching band, which appears in the region of 2550-2600 cm⁻¹[8]. Its weakness can sometimes make it difficult to identify.
-
C-H Stretching: The C-H stretching vibrations of the methyl and piperidine methylene groups will be observed in the typical alkane region of 2850-3000 cm⁻¹[9].
-
C-N and C-S Stretching: The C-N stretching of the tertiary amine and the C-S stretching vibrations will appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₆H₁₃NS), the expected molecular weight is 131.24 g/mol [10][11][12].
Expected Fragmentation Pattern:
In mass spectrometry, amines often undergo α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom.[13][14] Cyclic amines, like piperidine derivatives, can exhibit a strong molecular ion peak.[13][15]
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Interpretation:
-
Molecular Ion Peak: A distinct molecular ion peak ([M]⁺˙) should be observed at m/z = 131, consistent with the molecular formula C₆H₁₃NS. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[13][14]
-
α-Cleavage: The most prominent fragmentation pathway for amines is α-cleavage.[16] For this compound, this can lead to the loss of a methyl radical (•CH₃) to form a fragment at m/z = 116.
-
Loss of Thiol Group: Fragmentation can also occur via the loss of the thiol radical (•SH), resulting in a fragment ion at m/z = 98.
-
Ring Cleavage: Cleavage of the piperidine ring can lead to various smaller fragments. A common fragmentation for piperidine derivatives is the formation of a stable iminium ion. For instance, a fragment corresponding to [C₅H₁₀N]⁺ at m/z = 84 is plausible.[17]
Experimental Protocols
1. NMR Spectroscopy Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
2. IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
3. Mass Spectrometry (Electron Ionization - EI):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The interpretation of these spectra, based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, allows for the confident identification and structural verification of this important molecule. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to interpret their analytical data with a high degree of confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. scbt.com [scbt.com]
- 13. Video: Mass Spectrometry of Amines [jove.com]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Dual Hazards of 1-Methylpiperidine-4-thiol: An In-Depth Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Methylpiperidine-4-thiol is a bifunctional molecule of increasing interest in pharmaceutical research and development, incorporating both a reactive thiol group and a tertiary amine within a piperidine ring. This unique structure, however, presents a dual-hazard profile that demands a comprehensive and nuanced approach to laboratory safety. The thiol moiety imparts a potent, pervasive, and unpleasant odor, characteristic of organosulfur compounds, while the N-methylpiperidine core introduces risks of corrosivity, and potential toxicity. This guide provides a holistic framework for the safe handling, storage, and disposal of this compound, moving beyond a simple recitation of rules to explain the scientific rationale behind each procedural recommendation. By fostering a deeper understanding of the chemical's properties, this document aims to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.
The Dichotomous Nature of this compound: Understanding the Risks
The primary challenge in handling this compound lies in managing the distinct yet overlapping hazards posed by its two key functional groups.
-
The Thiol Group (-SH): A Potent Olfactory Nuisance and Moderate Health Hazard Thiols, also known as mercaptans, are notorious for their extremely low odor threshold, detectable by the human nose at parts-per-billion concentrations.[1] This potent stench, often compared to garlic or rotten eggs, is not merely an inconvenience; it can cause nausea and headaches and may trigger safety alerts for perceived natural gas leaks.[2] While typically exhibiting only moderate acute toxicity, thiols can cause irritation to the skin, eyes, and respiratory tract. The primary imperative when working with thiols is stringent odor control to prevent laboratory and building-wide contamination.
-
The 1-Methylpiperidine Moiety: Corrosivity and Potential Systemic Toxicity The piperidine ring, particularly when N-alkylated, imparts basic and nucleophilic properties. Safety data for analogous compounds, such as 1-Methylpiperidine, indicate that it can be corrosive, causing severe skin burns and eye damage.[3] Furthermore, piperidine derivatives can be harmful if swallowed or inhaled, with the potential for systemic toxicity.[4] Therefore, preventing direct physical contact and aerosol generation is paramount.
This guide is built upon the principle of addressing both the pervasive odor of the thiol and the direct contact hazards of the piperidine component through a multi-layered safety strategy.
Core Principles of Safe Handling: A Proactive Approach
A proactive and informed approach is essential when working with this compound. The following principles should be integrated into all experimental workflows.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure and should be prioritized over personal protective equipment (PPE).
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction quenching, must be conducted within a properly functioning and certified chemical fume hood.[2] This is non-negotiable for containing both the potent odor and any potential vapors.
-
Bleach Traps for Effluent Gases: Any reaction or process that may generate off-gases (e.g., heating, sparging with inert gas) should have its exhaust vented through a bleach trap.[5] This trap, typically a bubbler containing a solution of commercial bleach, effectively oxidizes volatile thiols into less odorous compounds.
-
Dedicated Work Area: Whenever possible, designate a specific area within a fume hood for work with this compound to prevent cross-contamination of other experiments and equipment.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, a robust PPE regimen is crucial for safeguarding against accidental contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the potentially corrosive piperidine moiety.[4] |
| Eye Protection | Chemical splash goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills.[1] |
| Respiratory Protection | Not typically required with proper fume hood use | A respirator may be necessary in the event of a large spill or failure of engineering controls.[3] |
Experimental Workflow: Step-by-Step Protocols for Safe Manipulation
The following protocols provide a detailed methodology for common laboratory procedures involving this compound, with an emphasis on safety at each stage.
Preparation and Weighing
-
Assemble all necessary equipment within the chemical fume hood before retrieving the this compound container. This includes spatulas, weigh boats, and any solvents or reagents.
-
Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of used equipment.[5]
-
Don appropriate PPE , including double gloving.
-
Carefully open the container of this compound, minimizing the time it is open to the hood atmosphere.
-
Weigh the desired amount of the compound quickly and efficiently.
-
Immediately and securely close the primary container.
-
Decontaminate the spatula and any other implements used by immersing them in the prepared bleach bath.[6]
Reaction Setup and Execution
-
Conduct all reactions in a closed or isolated system within the fume hood to the greatest extent possible.[5]
-
Ensure any exhaust from the reaction vessel is directed through a bleach trap. [5]
-
Use techniques that minimize aerosolization and odor release , such as transferring solutions via cannula or syringe rather than pouring.
-
Maintain a clean and organized workspace to quickly identify and address any spills.
Work-up and Purification
The work-up phase often presents the highest risk of odor release.
-
Quench reactions carefully within the fume hood. Consider quenching reactive reagents with a suitable oxidizing agent like a bleach solution where chemically appropriate.
-
Keep all containers of reaction mixtures and extracted materials capped whenever possible.[5]
-
If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or through a cold trap and/or a bleach trap.
Decontamination and Waste Disposal: A Critical Final Step
Proper decontamination and waste disposal are essential to prevent lingering odors and environmental contamination.
-
Glassware and Equipment: All glassware and equipment that has come into contact with this compound should be immediately submerged in a bleach bath and allowed to soak for at least 14-24 hours.[6] This oxidizes the thiol, neutralizing the odor.
-
Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be sealed in a plastic bag and then placed in a labeled hazardous waste container.[1]
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams. The container should be clearly labeled with its contents.[6]
-
Spent Bleach Baths: Used bleach baths may eventually become saturated or lose their effectiveness. Dispose of spent bleach solutions in accordance with your institution's hazardous waste guidelines.[6]
Emergency Procedures: Planning for the Unexpected
A clear and well-rehearsed emergency plan is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Small Spill (<100 mL) | Wearing appropriate PPE, cover the spill with an inert absorbent material.[1] Scoop the material into a sealable container for hazardous waste disposal. Decontaminate the spill area with a bleach solution. |
| Large Spill (>100 mL) | Evacuate the immediate area. Notify laboratory personnel and your institution's environmental health and safety department. Do not attempt to clean up a large spill without specialized training and equipment. |
Visualization of Key Safety Workflows
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection process for handling this compound.
Waste Decontamination and Disposal Workflow
Caption: Workflow for the decontamination and disposal of waste.
Summary of Physicochemical and Toxicological Data
Due to the lack of a specific Safety Data Sheet for this compound, the following data is inferred from structurally related compounds and the known properties of its functional groups.
| Property | Value / Information | Rationale / Source |
| Molecular Formula | C6H13NS | PubChem |
| Molecular Weight | 131.24 g/mol | PubChem |
| Appearance | Likely a liquid with a strong, unpleasant odor | Based on similar small molecule thiols and piperidines. |
| Boiling Point | Not definitively reported | - |
| Melting Point | Not definitively reported | - |
| Acute Toxicity | The toxicological properties have not been fully investigated. Harmful if swallowed or in contact with skin is possible based on 1-Methylpiperidine.[3] | Inferred from 1-Methylpiperidine SDS.[3] |
| Skin Corrosion/Irritation | Expected to be corrosive or a skin irritant. | Inferred from 1-Methylpiperidine SDS.[3] |
| Eye Damage/Irritation | Expected to cause serious eye damage. | Inferred from 1-Methylpiperidine SDS.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Inferred from 1-Methylpiperidine SDS.[3] |
Conclusion
This compound is a valuable research chemical whose utility is matched by its hazardous properties. A thorough understanding of the risks associated with both the thiol and N-methylpiperidine functionalities is the foundation of a robust safety protocol. By implementing the engineering controls, personal protective equipment, and detailed handling procedures outlined in this guide, researchers can effectively mitigate these risks. The causality-driven approach presented here, emphasizing not just what to do, but why, is intended to cultivate a culture of safety and awareness, enabling the successful and secure application of this compound in the advancement of science and medicine.
References
An In-depth Technical Guide to the Predicted Reactivity of 1-Methylpiperidine-4-thiol
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 1-Methylpiperidine-4-thiol. By dissecting its molecular architecture, which features a tertiary amine within a piperidine ring and a secondary thiol group, we can forecast its behavior in various chemical environments. This document serves as a foundational resource for researchers, chemists, and drug development professionals, offering insights into plausible reaction pathways, detailed experimental protocols for key transformations, and the underlying chemical principles governing its reactivity. The guide is structured to explore the distinct and potentially synergistic reactivity of the thiol and tertiary amine functional groups, providing a predictive framework for its application in synthesis and medicinal chemistry.
Molecular Structure and Key Functional Centers
This compound (CAS No: 1072-99-7, Molecular Formula: C₆H₁₃NS) is a bifunctional molecule featuring two primary sites of reactivity: the sulfur of the thiol group and the nitrogen of the N-methylated piperidine ring.[1][2]
-
The Thiol (Sulfhydryl) Group (-SH): This is a secondary thiol attached to the 4-position of the piperidine ring. Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. Key characteristics include significant acidity compared to alcohols, high nucleophilicity upon deprotonation, and susceptibility to oxidation.[3][4]
-
The Tertiary Amine (N-Methylpiperidine): The nitrogen atom is part of a saturated six-membered heterocycle and is methylated, classifying it as a tertiary amine.[5] The nitrogen's lone pair of electrons imparts basic and nucleophilic character to this part of the molecule.[6]
The interplay between these two groups dictates the molecule's overall chemical profile. The chair conformation of the piperidine ring will influence the steric accessibility of each functional group, potentially favoring equatorial substitution at the C4 position.
Caption: Structure of this compound.
Predicted Reactivity of the Thiol Group
The thiol group is arguably the most versatile reactive center in the molecule due to the properties of sulfur.
Acidity and Thiolate Formation
Thiols are significantly more acidic than their alcohol counterparts.[4] The pKa of a typical alkanethiol is around 10-11, making it readily deprotonated by common bases such as alkali metal hydroxides or alkoxides. This is because the larger size of the sulfur atom allows for more effective delocalization of the negative charge in the resulting thiolate anion (RS⁻).[4]
Reaction: R-SH + B⁻ ⇌ R-S⁻ + BH
This equilibrium lies far to the right when a strong base like sodium hydroxide is used. The formation of the potent thiolate nucleophile is the gateway to many subsequent reactions.[4]
Nucleophilicity of the Thiolate
The deprotonated thiolate is an excellent nucleophile.[3][7] It can participate in a variety of substitution and addition reactions.
-
S-Alkylation: Thiolates react readily with alkyl halides via an Sₙ2 mechanism to form sulfides (thioethers).[8] This reaction is a fundamental method for forming C-S bonds. To prevent potential over-alkylation, which can occur with excess alkyl halide, using the thiol as the limiting reagent is a common strategy.[9]
-
Reaction with Epoxides: As a strong nucleophile, the thiolate can open epoxide rings, typically attacking the less sterically hindered carbon in an Sₙ2 fashion.[8]
-
Michael Addition: Thiolates are effective nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.
Redox Chemistry: Oxidation
The sulfur atom in a thiol exists in a low oxidation state and is easily oxidized.[9]
-
Oxidation to Disulfides: In the presence of mild oxidizing agents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen, thiols undergo oxidative coupling to form disulfides.[3][4][9] This reaction is reversible; disulfides can be cleaved back to thiols using reducing agents like zinc in acid.[9] This redox cycle is a cornerstone of cysteine chemistry in biological systems.[7]
-
Oxidation to Sulfonic Acids: Stronger oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid will oxidize the thiol group further, ultimately to the highly stable sulfonic acid (-SO₃H) state, potentially passing through sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates.[7]
Predicted Reactivity of the Tertiary Amine
The N-methylpiperidine moiety provides a second, distinct reactive handle.
Basicity and Salt Formation
Like most aliphatic amines, the nitrogen lone pair makes this compound a base. It will readily react with strong acids (e.g., HCl, H₂SO₄, HBr) to form a water-soluble piperidinium salt.[10] This property is crucial for purification, formulation, and controlling the solubility of the compound. The pKaH of piperidine itself is approximately 11.2, and the N-methyl derivative is expected to have similar basicity.[11]
Reaction: R₃N + HX → R₃NH⁺X⁻
Nucleophilicity and Quaternization
The tertiary amine can also act as a nucleophile, though it is generally a weaker nucleophile than the thiolate anion. Its primary reaction as a nucleophile is with strong electrophiles.
-
N-Alkylation (Quaternization): Tertiary amines react with alkyl halides to form quaternary ammonium salts.[6] For example, reaction with methyl iodide would yield a dimethylpiperidinium iodide salt. This reaction converts the neutral amine into a permanently charged ionic species.
Limited Reactivity with Acylating and Sulfonylating Agents
Unlike primary or secondary amines, tertiary amines do not form stable amides or sulfonamides because they lack a proton on the nitrogen to be eliminated.[10][12] While they can react with highly electrophilic reagents like acyl chlorides to form reactive acylammonium intermediates, these are typically not stable, isolable products.[12] Similarly, the Hinsberg test, which uses benzenesulfonyl chloride, is a classic chemical test to distinguish primary and secondary amines from tertiary amines, as the latter do not form a stable sulfonamide.[12]
Predicted Spectroscopic Data
A summary of expected spectroscopic features is presented below.
| Spectroscopic Method | Functional Group | Predicted Chemical Shift / Frequency |
| ¹H NMR | Thiol (-SH ) | δ ≈ 1.3 - 1.6 ppm (broad singlet, position is concentration and solvent dependent) |
| Piperidine ring (-CH ₂) | δ ≈ 1.5 - 3.0 ppm (complex multiplets) | |
| N-Methyl (-NCH ₃) | δ ≈ 2.2 - 2.5 ppm (singlet) | |
| ¹³C NMR | Piperidine ring (-C H₂) | δ ≈ 25 - 60 ppm |
| N-Methyl (-NC H₃) | δ ≈ 45 - 50 ppm | |
| Thiol-bearing carbon (-C H-SH) | δ ≈ 35 - 45 ppm | |
| IR Spectroscopy | S-H Stretch | 2550 - 2600 cm⁻¹ (weak and sharp) |
| C-N Stretch | 1000 - 1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 131.08 |
Key Experimental Protocols
The following protocols are designed as robust starting points for the synthetic manipulation of this compound.
Protocol 1: Oxidation to Bis(1-methylpiperidin-4-yl) Disulfide
This protocol utilizes iodine as a mild oxidizing agent to facilitate the formation of the disulfide dimer.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add a mild base, such as triethylamine (2.2 eq), to the solution and stir for 10 minutes at room temperature. This facilitates the reaction by forming the thiolate in situ.
-
Oxidation: Prepare a solution of iodine (I₂, 1.1 eq) in the same solvent. Add this solution dropwise to the stirred thiol solution at 0 °C. The dark color of the iodine should fade as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, quench any excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the solution is colorless.
-
Extraction: If using dichloromethane, wash the organic layer sequentially with water and brine. If using methanol, remove the solvent under reduced pressure and partition the residue between dichloromethane and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude disulfide can be purified by column chromatography on silica gel.
Caption: Experimental workflow for disulfide synthesis.
Protocol 2: S-Alkylation with Methyl Iodide
This protocol describes the formation of a thioether (sulfide) via Sₙ2 reaction with an alkyl halide.
Methodology:
-
Deprotonation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Stir until hydrogen gas evolution ceases (approx. 30 minutes), indicating complete formation of the thiolate.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfide can be purified by flash column chromatography.
Caption: Comparative pathways for alkylation.
Protocol 3: Formation of 1-Methylpiperidin-4-thiol Hydrochloride
This protocol details the straightforward formation of the hydrochloride salt, which is often useful for improving a compound's stability and water solubility.
Methodology:
-
Dissolution: Dissolve the free base, this compound (1.0 eq), in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.1 eq) dropwise with vigorous stirring.
-
Precipitation: A white precipitate of the hydrochloride salt should form immediately.
-
Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white solid under high vacuum to afford the pure hydrochloride salt.
Conclusion
This compound is a versatile building block with two distinct and predictable reactive centers. The thiol group offers a rich chemistry of nucleophilic substitution (via the thiolate) and redox reactions, primarily oxidation to the disulfide. The tertiary amine provides a basic handle for salt formation and can be quaternized with reactive electrophiles. The relative reactivity can be controlled by careful choice of reagents and reaction conditions; strong bases will preferentially deprotonate the thiol, while strong acids will protonate the amine. This predictable reactivity profile makes it a valuable substrate for applications in pharmaceutical and materials science, where the introduction of a piperidine ring or a thiol moiety is desired.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studymind.co.uk [studymind.co.uk]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Video: Preparation and Reactions of Thiols [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Piperidines | Ambeed [ambeed.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
Solubility of 1-Methylpiperidine-4-thiol in common organic solvents.
An In-Depth Technical Guide to the Solubility of 1-Methylpiperidine-4-thiol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development. In the absence of extensive published quantitative data, this document synthesizes fundamental principles of organic chemistry to predict the compound's solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for chemists, formulation scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to inform process development, formulation design, and synthetic route optimization.
Introduction to this compound: A Profile
This compound, with the molecular formula C₆H₁₃NS, is a heterocyclic compound featuring a piperidine ring N-methylated at position 1 and substituted with a thiol group at position 4.[1][2] Its structure combines features that significantly influence its physical and chemical properties, most notably its solubility. Understanding the solubility of this compound is critical, as it dictates the choice of solvents for chemical reactions, purification processes like crystallization, and the development of analytical methods.[3][4]
The molecule's architecture presents a tertiary amine, a thiol group, and a non-polar aliphatic ring system. This combination of a basic nitrogen atom, a weakly acidic thiol group, and a hydrophobic backbone results in a nuanced solubility profile that will be explored in detail throughout this guide.
Caption: Chemical structure of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[6] The solubility of this compound is governed by a balance of interactions stemming from its distinct functional moieties.
-
Tertiary Amine Group (-N(CH₃)-): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.[7] This tertiary amine is basic and can be protonated in acidic media, forming a soluble salt.[8] In neutral organic solvents, its polarity contributes to solubility in polar aprotic solvents. However, unlike primary or secondary amines, it cannot act as a hydrogen bond donor, which slightly reduces its ability to integrate into the hydrogen-bonding networks of protic solvents like water or alcohols.[9][10]
-
Thiol Group (-SH): The thiol group is weakly polar. Thiols are known to be less soluble in water and other polar solvents compared to their alcohol analogues of similar molecular weight.[11][12][13] This is because the hydrogen bonding involving the S-H group is significantly weaker than that of an O-H group.[12] The sulfur atom can, however, participate in dipole-dipole interactions.
-
Piperidine Ring: The saturated six-membered ring constitutes the non-polar, hydrophobic portion of the molecule. This aliphatic backbone favors solubility in non-polar or weakly polar organic solvents such as hydrocarbons and ethers.[7]
Overall Polarity and Predicted Behavior: this compound is a moderately polar molecule. The polar contributions of the tertiary amine and the thiol group are somewhat counteracted by the non-polar piperidine ring. Therefore, it is expected to exhibit good solubility in a range of moderately polar organic solvents. Its solubility in highly polar protic solvents (like water) is likely limited, while its solubility in very non-polar solvents (like hexane) may also be moderate due to the presence of the polar functional groups.
Predicted Solubility in Common Organic Solvents
Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound at ambient temperature. These predictions serve as a valuable starting point for solvent screening in a laboratory setting.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Slightly Soluble | The molecule can act as a hydrogen bond acceptor, but the hydrophobic piperidine ring and the weak hydrogen bond donating ability of the thiol group limit solubility.[7][11][12] |
| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups of the solute. The alkyl chains are short, making the overall solvent environment polar. |
| Acetone | Polar Aprotic | Very Soluble | Acetone is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, effectively solvating the polar functionalities of the thiol.[6] |
| Acetonitrile | Polar Aprotic | Soluble | Similar to acetone, acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions.[6] |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Very Soluble | DCM has a moderate polarity that can accommodate both the polar and non-polar aspects of the molecule. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Soluble | THF is an excellent solvent for many organic compounds due to its ability to solvate both polar and non-polar moieties. |
| Toluene / Benzene | Non-polar Aromatic | Soluble to Moderately Soluble | The aromatic ring of these solvents can interact favorably with the non-polar piperidine ring via van der Waals forces.[6] The polar groups of the solute may limit miscibility. |
| Hexane / Heptane | Non-polar Aliphatic | Slightly to Moderately Soluble | The non-polar nature of these solvents will primarily interact with the piperidine ring. The polar amine and thiol groups will disfavor solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |
Experimental Protocols for Solubility Determination
To move from prediction to precise quantification, rigorous experimental determination is necessary. The following protocols are designed to be robust and self-validating, suitable for a research and development environment.
Protocol 1: Qualitative Solubility Determination
This rapid test provides a foundational understanding of the compound's solubility across a solvent panel, confirming the predictions in Section 3.
Caption: Workflow for qualitative solubility testing.
Methodology:
-
Preparation: Into a series of small, clear glass vials, accurately weigh approximately 1-2 mg of this compound.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
Incremental Addition: If the solid has not completely dissolved, continue to add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound completely dissolves.
-
Partially Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No significant amount of the compound dissolves.
-
-
Record: Document the results for each solvent tested.
Protocol 2: Quantitative Solubility Determination via UV/Vis Spectrophotometry
This method is suitable for compounds that possess a UV chromophore and is a high-throughput technique for determining solubility. A preliminary UV/Vis scan of this compound in the chosen solvent is required to identify a wavelength of maximum absorbance (λmax).
Caption: Workflow for quantitative solubility by UV/Vis.
Methodology:
-
Calibration Curve Construction: a. Prepare a stock solution of this compound of a known high concentration in the desired solvent. b. Perform a series of precise serial dilutions to create at least five standard solutions of decreasing concentration. c. Measure the absorbance of each standard at the predetermined λmax using a UV/Vis spectrophotometer, using the pure solvent as a blank. d. Plot absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) based on the Beer-Lambert law.[14][15]
-
Saturated Solution Preparation: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial (ensure solid is visible). b. Agitate the vial at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[16] c. Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the solute).[17]
-
Analysis and Calculation: a. Accurately dilute a known volume of the clear supernatant with the solvent to bring its absorbance into the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λmax. c. Use the equation from the calibration curve to calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the solubility of this compound in that solvent.
Protocol 3: Quantitative Solubility Determination via HPLC
High-Performance Liquid Chromatography (HPLC) is a highly accurate and specific method for determining solubility, capable of separating the analyte from any potential impurities or degradants.[5][17]
Methodology:
-
Calibration Curve Construction: a. Prepare a stock solution and a series of at least five standard solutions of this compound in a suitable diluent (this may be the mobile phase of the HPLC method). b. Inject each standard onto the HPLC system and record the peak area. c. Plot peak area versus concentration to generate a linear calibration curve and its corresponding regression equation.[5]
-
Saturated Solution Preparation: a. Follow the same procedure as described in the UV/Vis protocol (Section 4.2, Step 2) to prepare a saturated solution and separate the supernatant.
-
Analysis and Calculation: a. Accurately dilute a known volume of the clear supernatant with the HPLC diluent to bring the concentration into the linear range of the calibration curve. b. Inject the diluted sample into the HPLC system. c. Use the peak area of the analyte and the calibration curve equation to determine the concentration in the diluted sample. d. Multiply this concentration by the dilution factor to obtain the final solubility value.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure and fundamental chemical principles. The compound is anticipated to be highly soluble in moderately polar aprotic solvents like acetone and THF, and soluble in polar protic solvents such as methanol and ethanol. Its solubility is predicted to be limited in highly polar water and non-polar alkanes. For researchers and drug development professionals requiring precise data, the detailed qualitative and quantitative (UV/Vis and HPLC) protocols provided in this guide offer a reliable pathway to experimentally determine the solubility of this compound in any organic solvent of interest. These methods ensure the generation of accurate and reproducible data, which is essential for informed decision-making in the pharmaceutical development pipeline.
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. echemi.com [echemi.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. csub.edu [csub.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. Thiol - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Synthesis and Discovery of Novel 1-Methylpiperidine-4-thiol Derivatives
Foreword: The Strategic Value of the 1-Methylpiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for interacting with biological targets. The introduction of a reactive thiol group at the 4-position of the 1-methylpiperidine core creates a versatile chemical handle, 1-Methylpiperidine-4-thiol (CAS: 1072-99-7), unlocking a vast chemical space for the generation of novel derivatives.[2] This guide provides a comprehensive exploration of the strategic pathways for synthesizing and discovering new chemical entities based on this core, aimed at researchers, chemists, and drug development professionals. We will delve into the causality behind experimental design, present robust protocols, and outline the logic for structural diversification.
Core Moiety Analysis: this compound
This compound is a cyclic tertiary amine with a thiol functional group.[3] Its strategic importance lies in the nucleophilic nature of the sulfur atom, which serves as the primary site for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NS | [2][4][5] |
| Molecular Weight | 131.24 g/mol | [2][4] |
| CAS Number | 1072-99-7 | |
| InChIKey | TXVSXWOWWHALFQ-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 1.1 | [5] |
The tertiary amine (pKa ~9-10) is typically protonated at physiological pH, which can be crucial for solubility and forming ionic interactions with biological targets. The thiol group (pKa ~10-11) is a potent nucleophile, especially in its deprotonated thiolate form, making it highly amenable to a variety of conjugation and derivatization chemistries.
Strategic Pathways for Derivatization
The discovery of novel derivatives hinges on the strategic exploitation of the thiol's reactivity. The primary goal is to introduce a diverse range of chemical moieties (R-groups) to generate a library of new compounds for subsequent biological screening. The choice of synthetic route is dictated by the desired final structure and the commercial availability of starting materials.
Below is a logical workflow for the synthesis and discovery process.
Caption: High-level workflow from synthesis to lead optimization.
Core Synthetic Methodologies & Protocols
The nucleophilicity of the thiol is the cornerstone of these syntheses. Reactions are typically performed under basic conditions to generate the more nucleophilic thiolate anion, which then reacts with various electrophiles.
S-Alkylation: The Workhorse Reaction
The most direct method for creating thioether derivatives is through S-alkylation.[6] This reaction proceeds via an S_N2 mechanism where the thiolate anion attacks an alkyl halide (or other electrophile with a suitable leaving group, such as a tosylate or mesylate).
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like sodium hydride (NaH) or a carbonate base (K₂CO₃, Cs₂CO₃) is used to deprotonate the thiol without competing in the alkylation reaction. The choice depends on the substrate's sensitivity; carbonates are milder than NaH.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents solvate the cation of the base but do not solvate the thiolate anion extensively, leaving it "naked" and highly reactive. They are also suitable for the temperature range often required.
-
Electrophile (R-X): A wide variety of alkyl, benzyl, or heteroaryl halides can be used. The reactivity order is typically I > Br > Cl. Primary and benzylic halides are most effective due to the S_N2 mechanism.
References
Methodological & Application
Application Notes and Protocols for 1-Methylpiperidine-4-thiol in Solid-Phase Peptide Synthesis
Introduction: Addressing Key Challenges in Fmoc-Based Solid-Phase Peptide Synthesis
The elegance of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy lies in its iterative simplicity and efficiency.[1] However, two critical stages profoundly influence the purity and yield of the final peptide product: the repetitive removal of the Nα-Fmoc protecting group and the final cleavage of the peptide from the resin with simultaneous removal of side-chain protecting groups. Each of these steps presents distinct chemical challenges that necessitate carefully designed reagents and protocols.
The final cleavage, typically performed with strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., t-butyl, trityl). These electrophilic species can irreversibly modify nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to a heterogeneous and often difficult-to-purify mixture of products.[2] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[3]
Similarly, the deprotection of the Fmoc group, which is accomplished using a secondary amine base like piperidine, must be both rapid and complete to avoid deletion sequences.[4] However, piperidine is a controlled substance, and its use can sometimes lead to side reactions such as aspartimide formation.[4][5] This has prompted research into alternatives like 4-methylpiperidine, which has demonstrated comparable efficacy.[5][6]
This application note introduces 1-Methylpiperidine-4-thiol , a bifunctional reagent, and proposes its application in SPPS to address challenges in both cleavage and potentially, deprotection. Its structure combines a thiol group, a potent scavenger, with a tertiary amine moiety related to effective Fmoc deprotection agents. We will explore the mechanistic rationale for its use and provide detailed protocols for its application, grounded in established principles of peptide chemistry.
Part 1: this compound as a Novel Scavenger in Peptide Cleavage
Scientific Rationale and Mechanism of Action
The thiol group (-SH) is a highly effective nucleophile, making thiol-containing compounds excellent scavengers for the carbocations generated during TFA-mediated cleavage.[7] The proposed mechanism involves the thiol group of this compound intercepting reactive cations, such as the t-butyl cation, before they can alkylate sensitive residues like tryptophan or cysteine.
// Nodes TFA [label="TFA", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtectingGroup [label="R-tBu\n(e.g., from Boc, OtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; tBu_cation [label="tBu⁺\n(Reactive Cation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol_Scavenger [label="this compound\n(R'-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Cation [label="R'-S-tBu\n(Stable Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tryptophan [label="Tryptophan Residue", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylated_Trp [label="Alkylated Tryptophan\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TFA -> ProtectingGroup [label="Cleavage"]; ProtectingGroup -> tBu_cation [label="Generates"]; tBu_cation -> Tryptophan [label="Attacks (Undesired)", style=dashed, color="#EA4335"]; Tryptophan -> Alkylated_Trp [label="Forms", style=dashed, color="#EA4335"]; tBu_cation -> Thiol_Scavenger [label="Intercepts (Desired)", color="#34A853"]; Thiol_Scavenger -> Trapped_Cation [label="Forms", color="#34A853"]; } dot Caption: Proposed scavenging mechanism of this compound.
Furthermore, some studies suggest that thiol scavengers may also play a role in mitigating tryptophan oxidation by reacting with oxidized species like oxindolylalanine (Oia), potentially forming a reversible thiol adduct.[8] The presence of the N-methylpiperidine ring may also offer favorable solubility in standard TFA cocktails.
Advantages Over Traditional Scavengers
-
Reduced Odor: Compared to commonly used dithiols like 1,2-ethanedithiol (EDT), this compound is expected to have a less pungent odor, improving laboratory ergonomics.
-
Single-Component Additive: Its bifunctional nature simplifies the preparation of cleavage cocktails.
-
Favorable Stability: Similar to benzylthiols, the piperidine scaffold may confer greater stability in highly acidic TFA solutions compared to some aliphatic thiols.[9]
Experimental Protocol: Cleavage of Peptides from the Resin
This protocol is designed for the cleavage of peptides synthesized on standard acid-labile resins (e.g., Wang, Rink Amide).
1. Resin Preparation: a. Following completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF. b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Preparation of the Cleavage Cocktail: a. Prepare the cleavage cocktail fresh just before use. b. For a general-purpose cocktail suitable for peptides containing multiple sensitive residues (Trp, Met, Cys), use the formulation in Table 1.
Table 1: Recommended Cleavage Cocktail Formulation
| Component | Concentration (% v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 94.0% | Cleaves peptide from resin and removes side-chain protecting groups. |
| This compound | 2.5% | Primary scavenger for reactive cations. |
| Triisopropylsilane (TIS) | 1.0% | Scavenger, particularly effective for trityl groups. |
| Water | 2.5% | Suppresses side reactions and aids in the removal of some protecting groups. |
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (10-20 mL per gram of resin). b. Gently agitate the suspension at room temperature for 2-3 hours. For peptides with multiple arginine residues protected with Pbf groups, the cleavage time may be extended to 4 hours. c. Self-Validation Checkpoint: After 1 hour, a small aliquot of the cleavage solution can be taken, the peptide precipitated with cold ether, and analyzed by LC-MS to monitor the progress of deprotection.
4. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small volume of fresh TFA (2 x 2 mL/g resin) and combine the filtrates. c. Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether, with gentle stirring. d. Pellet the precipitated peptide by centrifugation (3000 x g, 5 minutes). e. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. f. Dry the crude peptide pellet under vacuum.
5. Purification: a. Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile). b. Purify the peptide by preparative reverse-phase HPLC.
Part 2: Potential Application of this compound in Fmoc Deprotection
Scientific Rationale
The standard reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.[10] Piperidine acts as a base to abstract the acidic proton on the fluorenyl group, initiating an E1cB elimination to release the free amine. It also acts as a nucleophile to trap the resulting dibenzofulvene (DBF) byproduct, preventing it from causing side reactions.[11]
The 1-methylpiperidine moiety in our target molecule is a tertiary amine. While less basic than piperidine (a secondary amine), it could still facilitate Fmoc removal, potentially with different kinetics or side-reaction profiles. However, it cannot form a stable adduct with DBF in the same way piperidine does. The thiol group, being a soft nucleophile, might act as a DBF scavenger, suggesting a novel intramolecularly-assisted deprotection mechanism. This application is more speculative and would require empirical validation.
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="1-Methylpiperidine\n(Tertiary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Proton Abstraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="E1cB Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol_Group [label="Thiol Group\n(-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Thiol Adduct\n(Trapped)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fmoc_Peptide -> Deprotonation [label="Reacts with"]; Base -> Deprotonation; Deprotonation -> Elimination; Elimination -> Free_Amine; Elimination -> DBF; DBF -> Thiol_Group [label="Reacts with", style=dashed, color="#EA4335"]; Thiol_Group -> DBF_Adduct [style=dashed]; } dot Caption: Hypothetical dual-role mechanism in Fmoc deprotection.
Experimental Protocol: Fmoc Deprotection
This protocol outlines a potential starting point for evaluating this compound as a deprotection agent.
1. Reagent Preparation: a. Prepare a 20% (v/v) solution of this compound in high-purity DMF.
2. Deprotection Cycle: a. Swell the Fmoc-protected peptide-resin in DMF. b. Drain the DMF and add the 20% this compound solution (10 mL/g resin). c. Agitate the resin for 5-10 minutes at room temperature. d. Self-Validation Checkpoint: Monitor the deprotection by taking a small aliquot of the solution and measuring the absorbance of the DBF-adduct at ~301 nm. Compare the kinetics to a standard 20% piperidine solution. e. Drain the deprotection solution and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal. f. Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of the deprotection reagent and byproducts before proceeding to the next coupling step.
3. Post-Synthesis Analysis: a. After completing the synthesis, cleave a small sample of the peptide and analyze by LC-MS. b. Compare the purity profile to a peptide synthesized using standard piperidine deprotection, specifically looking for differences in deletion sequences or other base-catalyzed side products.
Conclusion and Future Outlook
This compound presents a compelling, albeit currently theoretical, candidate for a dual-function reagent in solid-phase peptide synthesis. Its primary and most promising application lies as a low-odor, efficient scavenger in TFA cleavage cocktails, where the well-established reactivity of thiols can be leveraged to significantly improve the quality of crude peptides containing sensitive residues. The protocols provided herein offer a robust starting point for researchers to validate its efficacy in this role.
The exploration of its utility in Fmoc deprotection is more speculative but represents an intriguing avenue for green chemistry innovations in SPPS, potentially combining the deprotection and scavenging steps into a single, streamlined process. Empirical validation of the proposed deprotection protocol is essential to determine its viability and to characterize its performance relative to established methods. As the demand for complex synthetic peptides in research and drug development continues to grow, the development of novel, multifunctional reagents like this compound will be crucial for enhancing the efficiency, sustainability, and quality of peptide synthesis.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 9. polypeptide.com [polypeptide.com]
- 10. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
The Emerging Role of 1-Methylpiperidine-4-thiol in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic success. Among the myriad of heterocyclic systems, the piperidine moiety stands as a cornerstone, embedded in the chemical architecture of numerous approved pharmaceuticals. This guide focuses on a particularly intriguing derivative: 1-Methylpiperidine-4-thiol . With a molecular formula of C₆H₁₃NS and a molecular weight of 131.24 g/mol , this compound merges the favorable pharmacokinetic attributes of the 1-methylpiperidine core with the versatile reactivity of a thiol group.[1] While direct applications of this specific molecule in late-stage clinical candidates are not yet widely documented, its constituent parts suggest a significant potential in the rational design of novel therapeutics. This document serves as a detailed exploration of its prospective applications, grounded in the established principles of medicinal chemistry, and provides practical protocols for its utilization in a research setting.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine ring is a saturated heterocycle that is a common feature in a vast array of biologically active compounds.[2] Its prevalence in medicinal chemistry can be attributed to several key factors:
-
Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and lipophilicity of a drug molecule, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).
-
Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.
-
Basic Nitrogen Center: The tertiary amine in 1-methylpiperidine can act as a proton acceptor at physiological pH, which can be crucial for receptor binding and can also improve aqueous solubility.
The following table summarizes a selection of approved drugs containing the piperidine scaffold, highlighting the diversity of therapeutic areas where this moiety has proven to be effective.
| Drug Name | Therapeutic Area | Role of the Piperidine Moiety |
| Donepezil | Alzheimer's Disease | Interacts with the peripheral anionic site of acetylcholinesterase. |
| Fentanyl | Analgesia | Essential for binding to the μ-opioid receptor. |
| Risperidone | Antipsychotic | Part of the pharmacophore responsible for dopamine D2 and serotonin 5-HT2A receptor antagonism. |
| Paroxetine | Antidepressant | Core component of this selective serotonin reuptake inhibitor (SSRI). |
| Ritalin (Methylphenidate) | ADHD Treatment | The piperidine ring is crucial for its activity as a norepinephrine-dopamine reuptake inhibitor. |
The Thiol Group: A Reactive Handle for Targeted Drug Action
The thiol (-SH) functional group imparts a unique set of chemical properties that can be strategically exploited in drug design. Its utility stems from its nucleophilicity and its ability to interact with specific biological targets.
-
Covalent Inhibition: The thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues, such as cysteine, in the active sites of enzymes. This can lead to irreversible or long-lasting inhibition, which can be therapeutically advantageous in certain contexts.
-
Metal Chelation: Thiols can coordinate with metal ions, making them suitable for designing inhibitors of metalloenzymes or as agents to chelate toxic heavy metals.
-
Antioxidant Properties: The thiol group can participate in redox reactions, acting as a scavenger of reactive oxygen species (ROS) and protecting cells from oxidative stress.
-
Linker Chemistry: The thiol group provides a convenient attachment point for conjugation to other molecules, such as polymers or antibodies, for targeted drug delivery.
Hypothesized Applications of this compound in Drug Design
By combining the advantageous properties of the 1-methylpiperidine scaffold with the reactivity of the thiol group, we can envision several promising applications for this compound in medicinal chemistry.
Covalent Inhibitors of Cysteine Proteases
Many viral and parasitic proteases, as well as some human enzymes implicated in disease (e.g., caspases and cathepsins), have a critical cysteine residue in their active site. This compound can serve as a starting point for the design of covalent inhibitors that target these enzymes. The piperidine ring can be elaborated with substituents that provide affinity and selectivity for the target enzyme, while the thiol group can form a disulfide bond with the active site cysteine.
Conceptual Workflow for Designing a Covalent Cysteine Protease Inhibitor
Caption: A workflow for the design and development of covalent inhibitors.
Modulators of G-Protein Coupled Receptors (GPCRs)
The 1-methylpiperidine scaffold is a common feature in many GPCR ligands. The introduction of a thiol group at the 4-position offers a unique opportunity for further chemical modification. For instance, the thiol can be alkylated to introduce a wide variety of side chains that can probe the binding pocket of a GPCR. Alternatively, the thiol itself could form specific interactions with the receptor, such as hydrogen bonds or interactions with metal ions if the receptor is a metalloprotein.
Neuroprotective Agents with Antioxidant Properties
Oxidative stress is a key pathological feature of many neurodegenerative diseases. The thiol group in this compound can act as an antioxidant, while the 1-methylpiperidine core can be modified to improve blood-brain barrier penetration and to confer affinity for central nervous system targets. This dual-action approach could lead to the development of novel neuroprotective agents.
Experimental Protocols
The following protocols provide a general framework for the synthesis and utilization of this compound in a drug discovery context.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from the commercially available 1-methyl-4-piperidone.
Step 1: Reduction of 1-Methyl-4-piperidone to 1-Methylpiperidin-4-ol
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Rationale: Sodium borohydride is a mild reducing agent that will selectively reduce the ketone to an alcohol. Methanol is a suitable solvent for both the reactant and the reagent. The reaction is performed at 0 °C to control the reaction rate and prevent side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylpiperidin-4-ol.
Step 2: Conversion of 1-Methylpiperidin-4-ol to this compound
-
Reaction Setup: To a solution of 1-methylpiperidin-4-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Rationale: The alcohol is first converted to a good leaving group, mesylate. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the formation of the mesylate by TLC.
-
Thiol Formation: In a separate flask, dissolve sodium hydrosulfide (NaSH) (2 equivalents) in N,N-dimethylformamide (DMF). Add the crude mesylate solution to the NaSH solution and heat the mixture to 60 °C for 4 hours.
-
Rationale: The mesylate is displaced by the hydrosulfide anion in an SN2 reaction to form the thiol. DMF is a suitable polar aprotic solvent for this reaction.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
References
Application Notes and Protocols for Thiol-Ene Click Chemistry Utilizing 1-Methylpiperidine-4-thiol
Introduction: The Power and Precision of Thiol-Ene Click Chemistry
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," a class of reactions known for their high efficiency, rapid rates, and minimal byproducts.[1][2][3] This reaction, involving the addition of a thiol (R-SH) to an alkene (an "ene"), is prized for its simplicity and versatility, finding broad applications in materials science, bioconjugation, and drug discovery.[4][5] The reaction can proceed through two primary mechanisms: a radical-mediated pathway, often initiated by light or heat, and a nucleophile-catalyzed Michael addition.[1][4][6] Both pathways typically result in an anti-Markovnikov addition product, forming a stable thioether linkage.[1][6]
This guide provides a comprehensive protocol for conducting thiol-ene click chemistry using 1-Methylpiperidine-4-thiol, a particularly interesting building block for pharmaceutical and medicinal chemistry applications due to the presence of a tertiary amine within its structure. The inclusion of this functionality can impart desirable pharmacokinetic properties to the resulting molecules.
Core Concepts: Understanding the Thiol-Ene Reaction Mechanism
A firm grasp of the underlying reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The radical-mediated thiol-ene reaction proceeds via a chain-growth mechanism involving three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is kickstarted by the generation of a thiyl radical (RS•) from the thiol (R-SH). This can be achieved through the use of a radical initiator, which can be activated by heat (thermal initiation) or light (photoinitiation).[1][4][6] The initiator abstracts a hydrogen atom from the thiol, leaving behind the highly reactive thiyl radical.[6]
-
Propagation: This is a two-step cycle that forms the core of the reaction. The thiyl radical adds across the double bond of the ene in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate.[1][6] This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[1][6]
-
Termination: The reaction concludes when two radicals combine, for instance, through the coupling of two thiyl radicals or a thiyl radical and a carbon-centered radical.[6]
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Protocol: Thiol-Ene Reaction of this compound
This section outlines a detailed, step-by-step protocol for the photoinitiated thiol-ene reaction between this compound and a generic alkene partner (e.g., an allyl-functionalized molecule).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Santa Cruz Biotechnology or equivalent | Store under inert atmosphere.[7] |
| Alkene Partner (e.g., Allyl Amine) | ≥98% | Major chemical supplier | Ensure purity and absence of inhibitors. |
| Photoinitiator (e.g., DMPA) | ≥99% | Major chemical supplier | 2,2-Dimethoxy-2-phenylacetophenone is a common choice.[8] |
| Solvent (e.g., Methanol) | Anhydrous | Major chemical supplier | Solvent choice can influence reaction kinetics.[9][10] |
| Reaction Vessel | Schlenk flask or similar | Laboratory supplier | Must be suitable for UV irradiation and inert atmosphere. |
| UV Lamp | 365 nm | Laboratory supplier | Ensure appropriate wavelength for the chosen photoinitiator. |
| Magnetic Stirrer and Stir Bar | - | Laboratory supplier | - |
| Inert Gas Supply (Nitrogen or Argon) | High purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the alkene partner (1.0 eq) in the chosen anhydrous solvent (e.g., methanol) under an inert atmosphere. The concentration will depend on the specific reactants but a starting point of 0.1 M is often suitable.
-
Add this compound (1.1 eq) to the solution. A slight excess of the thiol is often used to ensure complete consumption of the alkene.
-
Add the photoinitiator (e.g., DMPA, 0.05-0.1 eq). The optimal amount may need to be determined empirically.[8]
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles. Oxygen can quench the radical reaction.
-
Place the reaction vessel under a UV lamp (365 nm) and begin vigorous stirring.
-
Irradiate the mixture at room temperature. Reaction times can vary from minutes to a few hours, depending on the reactivity of the substrates and the efficiency of the initiator.[11]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used to track the disappearance of the starting materials.
-
For more quantitative analysis, techniques like in situ FT-IR or Raman spectroscopy can monitor the disappearance of the thiol (S-H) and alkene (C=C) vibrational bands.[12]
-
NMR spectroscopy is also a powerful tool for monitoring the reaction progress by observing the disappearance of alkene protons and the appearance of new signals corresponding to the thioether product.[13][14]
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the chosen monitoring technique), the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
-
Alternatively, if the product is a solid, recrystallization may be an effective purification method. For thiol-containing proteins, specialized thiopropyl resins can be used for purification via covalent chromatography.[15]
-
Caption: Experimental workflow for thiol-ene click chemistry.
Application Notes: The Significance of this compound in Drug Development
The incorporation of the 1-methylpiperidine moiety into molecules via thiol-ene chemistry offers several advantages for researchers in drug discovery and development.
-
Improved Physicochemical Properties: The tertiary amine in 1-methylpiperidine can be protonated at physiological pH, potentially increasing the aqueous solubility and improving the pharmacokinetic profile of the resulting drug candidate.
-
Modulation of Biological Activity: The piperidine ring is a common scaffold in many approved drugs. Its inclusion can influence the binding of a molecule to its biological target. The thiol group itself is a key functional group in many medicinal compounds, acting as an antioxidant or metal chelator.[16][17]
-
Versatile Building Block: this compound serves as a versatile building block for creating diverse libraries of compounds for high-throughput screening. The robust and orthogonal nature of the thiol-ene reaction allows for its use in complex molecular architectures.[11]
-
Bioconjugation: Thiol-ene chemistry is a biocompatible method for the orthogonal bioconjugation of molecules to proteins and other biomolecules containing cysteine residues.[18][19] This opens up possibilities for creating targeted drug delivery systems or diagnostic probes.
Troubleshooting and Key Considerations
-
Oxygen Inhibition: The radical-mediated thiol-ene reaction is sensitive to oxygen. Thorough degassing of the reaction mixture is critical for achieving high yields.
-
Initiator Choice: The choice of initiator is important. Photoinitiators like DMPA are effective for light-induced reactions, while thermal initiators like AIBN can be used for heat-induced reactions.[20][21][22]
-
Solvent Effects: The reaction solvent can influence the reaction rate and efficiency. Polar solvents may accelerate the reaction in some cases.[9][10][23]
-
Ene Reactivity: The structure of the alkene partner can significantly impact the reaction rate. Strained alkenes, such as norbornenes, often react more rapidly than unactivated terminal alkenes.[11]
-
Side Reactions: While generally clean, side reactions such as homopolymerization of the alkene can occur, especially with electron-deficient alkenes. Careful control of stoichiometry and reaction conditions can minimize these side products.
Conclusion
Thiol-ene click chemistry is a powerful and reliable tool for the synthesis of a wide range of molecules. The use of this compound as a building block provides a straightforward route to novel compounds with potential applications in drug discovery and development. By following the detailed protocol and considering the key factors outlined in these application notes, researchers can effectively harness the power of this versatile reaction.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 14. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. books.rsc.org [books.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Exploring 1-Methylpiperidine-4-thiol as a Novel Ligand in Transition Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 1-Methylpiperidine-4-thiol, a bifunctional molecule featuring both a tertiary amine and a thiol group, as a potential ligand in transition metal catalysis. While extensive literature on this specific ligand's catalytic applications is nascent, its constituent functional moieties are cornerstones in modern catalyst design. This document synthesizes established principles from thiol and piperidine-based ligand chemistry to propose novel applications and detailed experimental protocols for researchers in catalysis, organic synthesis, and drug development. We will explore its potential in palladium-catalyzed cross-coupling, gold nanoparticle-mediated reactions, and rhodium-catalyzed transformations, providing a robust theoretical framework and actionable laboratory procedures.
Introduction and Ligand Profile
This compound (C₆H₁₃NS, MW: 131.24 g/mol ) is a saturated heterocyclic compound distinguished by two key functionalities available for metal coordination: a soft thiol (-SH) group and a harder tertiary amine (N-CH₃) integrated into the piperidine ring[1][2]. This unique combination allows for diverse potential coordination modes and electronic properties, making it an intriguing, albeit underexplored, candidate for ligand development.
-
The Thiol Moiety: The sulfur atom is a soft donor, according to Hard and Soft Acids and Bases (HSAB) theory, indicating a strong affinity for soft transition metals like palladium (Pd), platinum (Pt), gold (Au), copper(I), and rhodium (Rh)[3][4]. Thiolate ligands are renowned for their ability to stabilize metal nanoclusters, prevent catalyst leaching, and participate directly in catalytic cycles through metal-ligand cooperation[5][6][7]. However, it is crucial to recognize that thiols can also act as catalyst poisons if they irreversibly block active sites[8]. The strategic application of thiol-containing ligands often hinges on controlling their concentration and coordination dynamics.
-
The Piperidine Moiety: The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products[9][10]. As a ligand component, it imparts specific steric bulk and its tertiary nitrogen atom acts as a Lewis base, which can influence the reaction environment or serve as an additional coordination site[11][12]. Various piperidine derivatives have been successfully incorporated into ligand architectures for a range of catalytic transformations, including C-H functionalization and asymmetric hydrogenation[13][14].
This guide bridges the knowledge gap by proposing scientifically-grounded applications for this compound, leveraging its unique bifunctionality.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NS | [1][2] |
| Molecular Weight | 131.24 g/mol | [1][2] |
| IUPAC Name | This compound | |
| InChI Key | TXVSXWOWWHALFQ-UHFFFAOYSA-N | [15] |
| Known Coordination | Forms complexes with Co(II), Zn(II), Cu(I), and Ag(I) | [16] |
Theoretical Framework and Mechanistic Considerations
Potential Coordination Modes
The dual-functional nature of this compound allows for several coordination possibilities with a transition metal center (M), which can be strategically exploited.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. silicycle.com [silicycle.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thiolate Ligands as a Double-Edged Sword for Catalysis by Thilated Gold Nanoclusters [ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]
- 16. portalrecerca.uab.cat [portalrecerca.uab.cat]
Application Notes and Protocols for the Analysis of 1-Methylpiperidine-4-thiol by HPLC and GC-MS
Introduction: The Analytical Imperative for 1-Methylpiperidine-4-thiol
This compound is a heterocyclic compound of significant interest in pharmaceutical development due to its presence as a key intermediate or potential impurity in various active pharmaceutical ingredients (APIs). The presence of both a tertiary amine and a thiol functional group imparts unique chemical properties that necessitate robust and reliable analytical methods for its quantification and characterization. Accurate determination of its purity and concentration is critical for ensuring drug safety, efficacy, and regulatory compliance.
This comprehensive technical guide provides detailed application notes and protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.
Physicochemical Properties and Analytical Considerations
The molecule's polarity, stemming from the thiol and amine groups, along with its basic nature, influences the choice of chromatographic conditions. The thiol group is susceptible to oxidation, forming a disulfide dimer, which must be mitigated during sample preparation and analysis. The compound's volatility is moderate, making it amenable to GC analysis, although derivatization is often recommended to improve peak shape and thermal stability.[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed, incorporating a pre-column derivatization step to enhance sensitivity and selectivity, as the native compound lacks a strong chromophore.[5][6]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 column): The C18 stationary phase provides excellent retention for moderately polar compounds like the derivatized this compound.
-
Pre-Column Derivatization with Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts specifically with thiols to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[7][8] This allows for sensitive and selective detection.
-
Gradient Elution: A gradient of acetonitrile and a low pH buffer (e.g., phosphate buffer) allows for efficient separation of the derivatized analyte from the excess derivatizing reagent and other potential impurities. The acidic mobile phase also ensures the tertiary amine is protonated, leading to better peak shape.
Experimental Protocol: HPLC Analysis
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
o-Phosphoric acid
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Ultrapure water
2. Instrument and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 412 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of Mobile Phase A and Acetonitrile (90:10 v/v) to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in an autosampler vial, add 800 µL of 100 mM potassium phosphate buffer (pH 7.4).
-
Add 100 µL of a 10 mM DTNB solution (in 100 mM potassium phosphate buffer, pH 7.4).
-
Vortex briefly and allow the reaction to proceed for 15 minutes at room temperature, protected from light.
-
The solution is now ready for injection.
-
Method Validation (Trustworthiness)
The developed HPLC method must be validated according to ICH Q2(R2) or FDA guidelines to ensure its suitability for its intended purpose.[9][10][11] Key validation parameters include:
-
Specificity: Analyze blank samples and samples spiked with known impurities to ensure no interference at the retention time of the derivatized analyte.
-
Linearity: Analyze the calibration standards in triplicate to establish a linear relationship between concentration and peak area (acceptance criterion: r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (acceptance criterion: recovery between 98-102%).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample to assess the method's precision (acceptance criterion: RSD < 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Visualization of HPLC Workflow
Caption: HPLC experimental workflow for this compound analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature and potential for on-column degradation of this compound, a derivatization step is recommended to improve its chromatographic properties.
Causality Behind Experimental Choices
-
Derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): MTBSTFA is a silylating agent that reacts with the thiol group to form a stable and more volatile tert-butyldimethylsilyl (TBDMS) ether. This derivatization improves thermal stability and chromatographic peak shape.
-
Splitless Injection: This injection mode is suitable for trace analysis, ensuring that a sufficient amount of the analyte reaches the column for detection.
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the separation of a wide range of compounds, including the silylated derivative.
-
Electron Ionization (EI) and Selected Ion Monitoring (SIM): EI provides reproducible mass spectra for library matching and structural elucidation. SIM mode offers enhanced sensitivity and selectivity for quantitative analysis by monitoring specific ions of the derivatized analyte.
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials:
-
This compound reference standard
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
2. Instrument and Conditions:
| Parameter | Condition |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Splitless mode, 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| MS Mode | Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
| Injection Volume | 1 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ethyl acetate to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a micro-reaction vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of MTBSTFA (with 1% TBDMS-Cl).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Method Validation (Trustworthiness)
Similar to the HPLC method, the GC-MS method must be validated in accordance with regulatory guidelines.[12][13][14] The validation parameters are largely the same, with a focus on the specificity provided by the mass spectrometric detection. In SIM mode, the ratio of the quantifier and qualifier ions should be monitored and remain constant across all standards and samples.
Visualization of GC-MS Workflow
Caption: GC-MS experimental workflow for this compound analysis.
Expected Results and Troubleshooting
-
HPLC: The derivatized this compound should elute as a sharp, symmetrical peak. The retention time will depend on the exact gradient and column used. Potential issues include peak tailing (due to secondary interactions of the amine with residual silanols) and the presence of a disulfide peak (if the sample has oxidized). Using a high-purity, end-capped C18 column and maintaining a low pH mobile phase can mitigate these issues.
-
GC-MS: The silylated derivative should also produce a sharp, symmetrical peak. The mass spectrum will show a characteristic fragmentation pattern, with a prominent molecular ion or a fragment corresponding to the loss of a methyl or tert-butyl group. Incomplete derivatization can lead to tailing peaks or the appearance of the underivatized compound at a different retention time. Ensuring anhydrous conditions and sufficient reaction time and temperature is crucial. The potential for thermal degradation in the injector can be minimized by using a lower injection temperature if sensitivity allows.[3][4]
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is the primary objective. Both methods emphasize the importance of derivatization to overcome the inherent analytical challenges associated with the thiol and amine functionalities. Adherence to rigorous method validation protocols will ensure the generation of high-quality, defensible data, which is paramount in a regulated drug development environment.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols: Synthesis of Novel Antibacterial Agents from 1-Methylpiperidine-4-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with novel modes of action. Piperidine scaffolds are prevalent in a multitude of clinically successful drugs and are recognized as "privileged structures" in medicinal chemistry due to their favorable pharmacokinetic properties.[1] The incorporation of a thiol group offers a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the potential for interaction with various biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antibacterial agents derived from 1-methylpiperidine-4-thiol. We will focus on the synthesis of a key intermediate, 2-((1-methylpiperidin-4-yl)thio)acetohydrazide, and its subsequent transformation into two classes of heterocyclic compounds with known antibacterial potential: 1,3,4-oxadiazoles and 1,2,4-triazoles.[2][3] The rationale behind these synthetic strategies is grounded in established structure-activity relationship (SAR) studies, which suggest that the combination of the piperidine moiety with these heterocyclic systems can lead to potent antimicrobial activity.[4][5]
Scientific Rationale and Strategy
The core strategy involves a three-step synthetic sequence designed for modularity, allowing for the generation of a library of derivatives for antibacterial screening. The this compound core provides a basic nitrogen atom, which can improve solubility and facilitate interactions with bacterial cell membranes. The thioether linkage is a stable and common motif in medicinal chemistry. The terminal heterocyclic rings, 1,3,4-oxadiazole and 1,2,4-triazole, are known pharmacophores in many antibacterial and antifungal agents.[3][6]
The synthetic workflow is depicted below:
Caption: Synthetic workflow for the preparation of antibacterial agents.
PART 1: Synthesis of the Key Intermediate: 2-((1-methylpiperidin-4-yl)thio)acetohydrazide
This section details the synthesis of the crucial building block for the subsequent heterocyclic derivatizations.
Protocol 1.1: Synthesis of Ethyl 2-((1-methylpiperidin-4-yl)thio)acetate
Rationale: This step involves the S-alkylation of this compound with ethyl chloroacetate. The use of a base like potassium carbonate is essential to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces the chloride from ethyl chloroacetate. Acetone is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
This compound
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Characterization (Expected):
-
¹H NMR: Signals corresponding to the N-methyl group, piperidine ring protons, the S-CH₂ protons, and the ethyl ester group.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
Protocol 1.2: Synthesis of 2-((1-methylpiperidin-4-yl)thio)acetohydrazide
Rationale: The ethyl ester is converted to the corresponding hydrazide by nucleophilic acyl substitution with hydrazine hydrate.[7] Ethanol is a common solvent for this transformation, and the reaction is typically driven to completion by using an excess of hydrazine hydrate.[8]
Materials:
-
Ethyl 2-((1-methylpiperidin-4-yl)thio)acetate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the ethyl 2-((1-methylpiperidin-4-yl)thio)acetate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the hydrazide.
-
Filter the solid product, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent like ethanol if necessary.
Characterization (Expected):
-
¹H NMR: Disappearance of the ethyl ester signals and appearance of new signals for the -NHNH₂ protons.
-
IR Spectroscopy: Appearance of N-H stretching bands and a shift in the carbonyl (C=O) stretching frequency compared to the starting ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the hydrazide.
PART 2: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and is known to be metabolically stable.[9]
Protocol 2.1: Synthesis of 5-((1-methylpiperidin-4-yl)thiomethyl)-1,3,4-oxadiazole-2-thiol
Rationale: This protocol describes the cyclization of the carbohydrazide with carbon disulfide in the presence of a strong base like potassium hydroxide.[2] The reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water to form the oxadiazole-thiol.
Materials:
-
2-((1-methylpiperidin-4-yl)thio)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 2-((1-methylpiperidin-4-yl)thio)acetohydrazide (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol.
-
Add carbon disulfide (1.5 eq) to the mixture.
-
Reflux the reaction for 10-12 hours.
-
After cooling, reduce the solvent volume and pour the residue into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.
Characterization (Expected):
-
¹H NMR: Signals for the piperidine and thiomethyl protons. The NH₂ and NH protons of the hydrazide will be absent. A broad singlet for the thiol proton may be observed.
-
IR Spectroscopy: Absence of the hydrazide C=O stretch and presence of C=N and C-O-C stretching bands.
Protocol 2.2: Synthesis of S-Substituted 5-((1-methylpiperidin-4-yl)thiomethyl)-1,3,4-oxadiazole Derivatives
Rationale: The thiol group of the oxadiazole can be readily alkylated with various electrophiles (e.g., alkyl or benzyl halides) to generate a library of derivatives for SAR studies.
Materials:
-
5-((1-methylpiperidin-4-yl)thiomethyl)-1,3,4-oxadiazole-2-thiol
-
Appropriate alkyl or benzyl halide (e.g., benzyl chloride)
-
Base (e.g., triethylamine or K₂CO₃)
-
Solvent (e.g., DMF or acetone)
Procedure:
-
Dissolve the oxadiazole-thiol (1.0 eq) and base (1.2 eq) in the chosen solvent.
-
Add the alkyl/benzyl halide (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the solid. Purify by recrystallization or column chromatography.
PART 3: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are another class of heterocycles with a broad spectrum of biological activities, including antibacterial properties.[10]
Protocol 3.1: Synthesis of 4-Aryl-5-((1-methylpiperidin-4-yl)thiomethyl)-4H-1,2,4-triazole-3-thiol
Rationale: This synthesis involves a two-step, one-pot reaction. First, the hydrazide reacts with an aryl isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base to yield the 1,2,4-triazole-3-thiol.[3]
Materials:
-
2-((1-methylpiperidin-4-yl)thio)acetohydrazide
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
To a solution of the hydrazide (1.0 eq) in ethanol, add the aryl isothiocyanate (1.0 eq).
-
Reflux the mixture for 2-4 hours to form the thiosemicarbazide intermediate.
-
To the same flask, add a solution of NaOH or KOH (2.0 eq) in water.
-
Reflux for an additional 6-8 hours to effect cyclization.
-
Cool the reaction mixture, pour into ice water, and acidify with dilute HCl.
-
Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent.
Characterization (Expected):
-
¹H NMR: Signals for the piperidine, thiomethyl, and aryl protons. A broad singlet for the thiol proton may be observed.
-
IR Spectroscopy: Absence of the hydrazide C=O stretch.
Protocol 3.2: Synthesis of S-Substituted 4-Aryl-5-((1-methylpiperidin-4-yl)thiomethyl)-4H-1,2,4-triazole-3-thiol Derivatives
Rationale: Similar to the oxadiazole series, the triazole-thiol can be S-alkylated to produce a variety of derivatives.
Procedure: Follow the general procedure outlined in Protocol 2.2, using the 4-aryl-1,2,4-triazole-3-thiol as the starting material.
PART 4: Antibacterial Susceptibility Testing
Rationale: The synthesized compounds should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard parameter to quantify the in vitro antibacterial potency.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in MHB with a standard antibiotic), a negative control (bacteria in MHB with DMSO), and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The antibacterial activity data should be summarized in a table for easy comparison.
| Compound ID | R Group (on heterocycle) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Oxadiazole-1 | -H | ||
| Oxadiazole-2 | -CH₂Ph | ||
| Triazole-1 | -Ph | ||
| Triazole-2 | -4-Cl-Ph | ||
| Ciprofloxacin | (Positive Control) |
Expected SAR Insights:
-
Effect of the Heterocyclic Ring: Compare the activity of the oxadiazole and triazole series to determine which scaffold is more promising.
-
Influence of S-Substitution: The nature of the R group on the sulfur atom can significantly impact activity. Lipophilic groups like benzyl or substituted benzyl rings may enhance membrane permeability and lead to improved activity.[11]
-
Gram-Positive vs. Gram-Negative Activity: Differences in the cell wall structure of Gram-positive and Gram-negative bacteria may lead to selective activity. The piperidine moiety may enhance activity against Gram-negative bacteria by interacting with the outer membrane.
Visualization of Experimental Workflow
Caption: Overall experimental workflow from synthesis to biological evaluation.
References
- 1. academicjournals.org [academicjournals.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicopublication.com [medicopublication.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes & Protocols: 1-Methylpiperidine-4-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Introduction: The Challenge of Acidic Corrosion and a Novel Inhibitor Candidate
Corrosion of metals, particularly mild steel, in acidic environments is a pervasive issue across numerous industries, including oil and gas, chemical processing, and metal finishing.[1] Acidic solutions used for descaling, pickling, and cleaning can lead to significant material degradation, compromising structural integrity and resulting in substantial economic losses. The deployment of organic corrosion inhibitors is a primary strategy to mitigate this damage.[2] Effective inhibitors are typically organic compounds containing heteroatoms such as nitrogen, sulfur, oxygen, and phosphorus, along with multiple bonds, which facilitate their adsorption onto the metal surface.[1][3]
This document introduces 1-Methylpiperidine-4-thiol , a heterocyclic compound featuring both a tertiary amine (within the piperidine ring) and a thiol group (-SH). The presence of both nitrogen and sulfur atoms, which possess lone pairs of electrons, makes it a highly promising candidate for corrosion inhibition. These heteroatoms can act as active centers for adsorption, forming a protective barrier that isolates the metal from the corrosive medium.[4][5][6]
This guide provides a comprehensive overview and detailed experimental protocols for researchers and industry professionals to evaluate the performance and understand the inhibition mechanism of this compound.
The Mechanism of Inhibition: Adsorption at the Metal-Solution Interface
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the steel surface, effectively blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[7] This adsorption process can involve two main types of interaction:
-
Chemisorption (Chemical Adsorption): This is a strong interaction involving the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the sulfur and nitrogen atoms of this compound can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. The thiol group (S-H) is particularly known for its strong affinity for metal surfaces.[8][9]
-
Physisorption (Physical Adsorption): In acidic solutions, the inhibitor molecule can become protonated. This creates a positively charged species that can be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻).
The overall process is often a combination of both, leading to the formation of a stable, protective molecular film.
Caption: Corrosion inhibition mechanism of this compound.
Experimental Evaluation: Protocols and Methodologies
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. The following protocols outline key experiments, from fundamental corrosion rate measurements to advanced surface and theoretical analyses.
Caption: Overall experimental workflow for inhibitor evaluation.
Protocol 1: Weight Loss (Gravimetric) Measurements
This method provides a direct and reliable measure of the overall corrosion rate and inhibitor efficiency over a prolonged period.[2][10]
A. Causality and Rationale: By measuring the mass loss of a metal coupon over time, we can directly calculate the material lost to corrosion. Comparing the mass loss in an uninhibited solution to that in solutions with varying inhibitor concentrations allows for a straightforward calculation of the inhibitor's effectiveness.
B. Step-by-Step Protocol:
-
Coupon Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Abrade the coupon surfaces sequentially with different grades of emery paper (e.g., from 200 to 1200 grit) until a smooth, mirror-like finish is achieved.
-
Degrease the coupons by washing with acetone, rinse with distilled water, and dry thoroughly in a warm air stream.[11]
-
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.
-
Immersion:
-
Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) and dispense into separate beakers.[12][13]
-
Prepare a series of test solutions by adding different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) to the corrosive medium. Include a blank solution with no inhibitor.
-
Completely immerse one coupon in each beaker for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).[14]
-
-
Post-Immersion Cleaning:
-
After the immersion period, carefully remove the coupons.
-
Rinse with distilled water.
-
Immerse in a cleaning solution (e.g., 20% NaOH containing 20 g/L zinc dust) to remove corrosion products without affecting the base metal.[7]
-
Scrub gently with a soft brush, rinse with distilled water and acetone, and dry completely.
-
-
Final Measurement: Re-weigh the cleaned, dry coupons (W_final).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[14]
-
C. Data Presentation:
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Protocol 2: Electrochemical Measurements
Electrochemical techniques are rapid and provide valuable mechanistic information about the corrosion process and the inhibitor's mode of action.[2][15]
A. Causality and Rationale: These methods probe the electrochemical interface. Potentiodynamic Polarization (PDP) reveals how the inhibitor affects the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Electrochemical Impedance Spectroscopy (EIS) measures the resistance of the interface to charge transfer, providing a direct measure of the protective barrier's quality.[16][17]
B. Step-by-Step Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode glass cell.
-
Working Electrode (WE): A mild steel coupon with a defined exposed area (e.g., 1 cm²).
-
Counter Electrode (CE): A platinum foil or graphite rod.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[18]
-
-
Procedure:
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP.[15]
-
Use a slow scan rate, typically 0.5 mV/s or 1 mV/s.[19]
-
Plot the resulting logarithm of current density (log i) versus potential (E).
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[20]
-
Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform the measurement at the stable OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV).[18]
-
Scan a wide frequency range, typically from 100 kHz down to 10 mHz.[18]
-
Analyze the data using Nyquist and Bode plots. Fit the Nyquist plot to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[3]
-
Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
C. Data Presentation:
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
|---|---|---|---|---|---|
| 0 (Blank) | Value | Value | Value | Value | - |
| 0.5 | Value | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value | Value |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | R_ct (Ω cm²) | C_dl (μF/cm²) | IE (%) |
|---|---|---|---|
| 0 (Blank) | Value | Value | - |
| 0.5 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Protocol 3: Surface Analysis
These techniques provide direct visual and chemical evidence of the protective film formed by the inhibitor.
A. Causality and Rationale: SEM imaging can visually confirm that the inhibitor mitigates surface damage (pitting, uniform corrosion) compared to an uninhibited sample. XPS is a powerful tool to chemically prove that the inhibitor molecules are present on the surface by detecting their constituent elements (S, N) and can even provide information on the nature of their chemical bonds to the metal (e.g., S-Fe bonds).[21]
B. Step-by-Step Protocol:
-
Sample Preparation:
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
Gently rinse the coupons with distilled water to remove non-adsorbed species and then with a volatile solvent like ethanol or acetone.
-
Dry the samples carefully, preferably under a stream of inert gas (like nitrogen or argon) to prevent post-immersion oxidation, which is critical for XPS analysis.[22][23]
-
-
Scanning Electron Microscopy (SEM):
-
Mount the dried coupons on stubs.
-
Acquire images of a polished (unexposed) coupon, a coupon exposed to the blank solution, and a coupon exposed to the inhibitor solution at various magnifications to compare surface morphology.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Introduce the carefully prepared sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[23]
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans for the key elements: Fe 2p, O 1s, C 1s, N 1s, and S 2p.
-
Analyze the binding energies and peak shapes to determine the chemical states and confirm the presence of the adsorbed inhibitor.
-
Protocol 4: Adsorption Isotherm and Theoretical Studies
These studies provide deeper insight into the thermodynamics of the adsorption process and the intrinsic properties of the inhibitor molecule.
A. Causality and Rationale: Adsorption isotherm models help to describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the metal surface.[24] The calculated thermodynamic parameters, like the free energy of adsorption (ΔG°_ads), indicate the spontaneity and the nature (physisorption vs. chemisorption) of the process.[11] Quantum chemical calculations correlate the inhibitor's molecular structure with its performance, providing a predictive tool for designing new inhibitors.[25][26]
B. Step-by-Step Protocol:
-
Adsorption Isotherm Modeling:
-
Calculate the degree of surface coverage (θ) at different inhibitor concentrations (C) using data from weight loss or electrochemical experiments (θ = IE% / 100).
-
Test various isotherm models by plotting the data. For the Langmuir isotherm, plot C/θ versus C.[27][28]
-
If a linear plot is obtained, the adsorption follows the Langmuir model. The equilibrium constant of adsorption (K_ads) can be calculated from the intercept.
-
Calculate the standard free energy of adsorption (ΔG°_ads) using the equation: ΔG°_ads = -RT ln(55.5 K_ads) where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.[11]
-
Interpretation: Values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
-
-
-
Quantum Chemical Calculations:
-
Model the this compound molecule using computational chemistry software (e.g., Gaussian).
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[29]
-
Calculate key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ).[11][25]
-
Interpretation: High E_HOMO values indicate a greater tendency to donate electrons, while a low ΔE value suggests higher reactivity of the molecule, both of which are generally correlated with better inhibition efficiency.[26]
-
Conclusion
This compound presents a compelling profile as a corrosion inhibitor for mild steel in acidic media due to its molecular structure containing both sulfur and nitrogen heteroatoms. By following the detailed protocols outlined in these application notes—encompassing gravimetric, electrochemical, surface, and theoretical analyses—researchers can systematically and robustly quantify its inhibition efficiency, elucidate its mechanism of action, and validate its potential for industrial applications.
References
- 1. ijres.org [ijres.org]
- 2. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chesci.com [chesci.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical and quantum mechanical investigation of various small molecule organic compounds as corrosion inhibitors in mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcsi.pro [ijcsi.pro]
- 17. matsc.ktu.lt [matsc.ktu.lt]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. Secure Verification [cer.ihtm.bg.ac.rs]
- 20. researchgate.net [researchgate.net]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journalcsij.com [journalcsij.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 28. content.ampp.org [content.ampp.org]
- 29. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Troubleshooting & Optimization
Effective purification techniques for crude 1-Methylpiperidine-4-thiol.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective purification of crude 1-Methylpiperidine-4-thiol. It covers common issues, troubleshooting strategies, and detailed protocols to ensure the highest possible purity of this critical research chemical.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a strong, unpleasant odor. Is this indicative of decomposition?
A: Not necessarily. Thiols are notorious for their potent and often unpleasant odors. The odor of this compound is inherent to its structure and not, by itself, a sign of impurity or degradation. However, proper handling in a well-ventilated fume hood is essential for safety and comfort.
Q2: Upon standing, my purified this compound has become cloudy and is forming a white precipitate. What is happening?
A: This is a classic sign of oxidation. Thiols are highly susceptible to oxidation, especially when exposed to air (oxygen).[1] The primary oxidation product is the corresponding disulfide, 1,1'-dimethyl-4,4'-disulfanediyldipiperidine. This disulfide is often less soluble and will precipitate from the solution, leading to the observed cloudiness. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this.
Q3: What is the optimal method for storing purified this compound to maintain its purity?
A: To ensure long-term stability, purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1] It is also advisable to store it at reduced temperatures (refrigeration at 2-8°C) and protected from light to minimize the potential for degradation.
Q4: Can I use standard silica gel column chromatography for purification?
A: While possible, it is not the recommended primary method for this compound. Thiols can oxidize on the surface of silica gel, leading to the formation of disulfides and reducing your overall yield. If chromatography is necessary, it should be performed using de-gassed solvents to minimize exposure to oxygen.[2] Some literature also suggests that using acidic alumina might help prevent oxidation as thiols tend to be more stable at lower pH.[3]
In-Depth Troubleshooting Guide
This section addresses more complex issues that may arise during the purification process.
Problem 1: Significant Disulfide Impurity Detected Post-Purification
-
Symptoms:
-
A new set of peaks in the 1H NMR spectrum, often with broadened signals for the protons adjacent to the sulfur.
-
An unexpected peak in the mass spectrum corresponding to the disulfide dimer (M+H ≈ 263.5 g/mol ).
-
The purified product appears cloudy or precipitates over time.[1]
-
-
Underlying Cause: Thiols readily oxidize to form disulfide bonds, a process often catalyzed by trace metals or exposure to atmospheric oxygen.[4] This reaction involves the coupling of two thiol molecules.
-
Troubleshooting & Optimization:
-
Reductive Workup: Before the final purification step (e.g., distillation), treat the crude material with a reducing agent to convert the disulfide back to the free thiol.[5]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and air-stable reducing agent that is highly effective over a broad pH range.[6][7] Unlike thiol-based reducing agents, it typically does not need to be removed before subsequent reactions.[8]
-
Dithiothreitol (DTT): DTT is another strong reducing agent that efficiently cleaves disulfide bonds.[9] It is often used in slight excess and the reaction can be incubated for 10-30 minutes at room temperature or slightly elevated temperatures (37°C).[9]
-
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (nitrogen or argon). This includes using degassed solvents and purging all glassware with inert gas before use.[10]
-
Problem 2: Low Yield After Vacuum Distillation
-
Symptoms:
-
The amount of purified product collected is significantly lower than theoretically expected.
-
-
Possible Causes & Solutions:
-
Product Volatility: this compound is a relatively low molecular weight compound and can be volatile, even under vacuum.
-
Solution: Ensure the receiving flask of your distillation apparatus is adequately cooled (e.g., in an ice bath) to improve condensation and prevent loss of product.
-
-
Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still lead to decomposition.[11]
-
Solution: Use a high-quality vacuum pump to achieve a lower pressure, which will further reduce the required distillation temperature.[12] Monitor the temperature of the heating mantle carefully and avoid overheating.
-
-
Incomplete Transfer: The viscous nature of the crude material or purified product can lead to losses due to material adhering to glassware.
-
Solution: Ensure all transfer steps are performed carefully. Rinsing glassware with a small amount of a suitable, volatile solvent can help recover residual product, which can then be concentrated again.
-
-
Visualization of Key Processes
Thiol Oxidation Pathway
The primary degradation pathway for this compound is the oxidation to its corresponding disulfide.
Caption: Oxidation of the thiol to a disulfide dimer.
General Purification & Troubleshooting Workflow
This diagram outlines a logical workflow for the purification and troubleshooting of crude this compound.
Caption: Decision workflow for purification.
Detailed Purification Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct Vacuum Distillation
This protocol is suitable for crude material with minimal disulfide contamination.
-
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle and magnetic stirrer
-
Thermometer
-
-
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Slowly apply vacuum to the system. Be cautious of any vigorous bubbling from dissolved gases.
-
Once a stable vacuum is achieved, begin gently heating the flask while stirring.
-
Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure achieved by your vacuum pump.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified product to a clean, dry storage vial and purge with an inert gas before sealing.
-
Protocol 2: Reductive Workup followed by Vacuum Distillation
This protocol is recommended when significant disulfide impurity is present.
-
Reagents:
-
Crude this compound
-
Suitable solvent (e.g., methanol or ethanol)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Deionized water
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Reduction:
-
Dissolve the crude thiol in a minimal amount of methanol or ethanol.
-
Add 1.1 to 1.5 molar equivalents of TCEP or DTT to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide.
-
-
Workup:
-
Remove the alcohol solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Distillation:
-
Purify the resulting crude thiol by vacuum distillation as described in Protocol 1 .
-
-
Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NS | [13][14] |
| Molecular Weight | 131.24 g/mol | [13][15] |
| Appearance | Liquid | [16] |
| Key Impurity | Disulfide Dimer | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. buschvacuum.com [buschvacuum.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]
- 15. This compound | 1072-99-7 [sigmaaldrich.com]
- 16. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the stability of 1-Methylpiperidine-4-thiol under various conditions.
Welcome to the technical support center for 1-Methylpiperidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound. The following information is curated to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The primary and most significant degradation pathway for this compound is the oxidation of its thiol (-SH) group.[1] Like many thiols, it is susceptible to oxidative coupling, where two molecules of the thiol react to form a disulfide dimer (1,1'-dimethyl-4,4'-disulfanediyldipiperidine).[2][3] This reaction is often catalyzed by trace metal ions and can be accelerated by the presence of oxygen.[1][4]
Further oxidation, though less common under typical laboratory conditions, can lead to the formation of more highly oxidized sulfur species, such as sulfinic and sulfonic acids.[1][5]
References
Identifying and minimizing side reactions in 1-Methylpiperidine-4-thiol synthesis.
Welcome to the technical support center for the synthesis of 1-methylpiperidine-4-thiol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to identify, minimize, and overcome common side reactions and challenges.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Yield of this compound
A common and frustrating issue is a lower-than-expected yield or complete absence of the desired product. This can often be traced back to several factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of the Thiol | Thiols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of disulfide byproducts (1,1'-dimethyl-4,4'-disulfanediyldipiperidine).[1][2] This is a primary pathway for product loss. | Inert Atmosphere: Conduct the entire synthesis, including workup and purification, under an inert atmosphere such as nitrogen or argon.[2] Deoxygenated Solvents: Thoroughly degas all solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.[2] |
| Suboptimal Nucleophilic Substitution | If preparing the thiol from a halide precursor (e.g., 4-chloro- or 4-bromo-1-methylpiperidine) via an SN2 reaction with a sulfur nucleophile like sodium hydrosulfide (-SH), incomplete reaction can significantly lower the yield.[1] | Choice of Nucleophile: Consider using thiourea as the nucleophile. It reacts with the alkyl halide to form a stable S-alkylisothiouronium salt, which can then be hydrolyzed under basic conditions to yield the thiol. This two-step process often prevents the formation of sulfide byproducts.[1] Excess Nucleophile: When using sodium hydrosulfide, a large excess is often necessary to outcompete the newly formed thiol from acting as a nucleophile itself and reacting with the starting material to form a sulfide.[3] |
| Decomposition During Purification | Thiols can be sensitive to heat and may decompose during purification methods like distillation, especially if impurities are present.[4] | Alternative Purification: Opt for column chromatography on silica gel or alumina.[4] Ensure the column is run efficiently to minimize the time the product spends on the stationary phase. Use deoxygenated solvents for the mobile phase. |
| Poor Quality Starting Materials | Impurities in the starting materials, such as 1-methyl-4-piperidone or the corresponding alcohol or halide, can introduce competing side reactions. | Verify Purity: Analyze all starting materials by NMR, GC-MS, or another appropriate technique to confirm their identity and purity before starting the reaction. |
Issue 2: Presence of Significant Disulfide Impurity
The formation of a disulfide dimer is a frequent side reaction that can be challenging to separate from the desired thiol.
Prevention and Remediation Strategies:
-
Strict Exclusion of Oxygen: As mentioned, maintaining an inert atmosphere throughout the experiment is the most effective preventative measure.[2]
-
pH Control: Keeping the reaction and workup conditions at a lower pH can help minimize the formation of the thiolate anion (RS-), which is more readily oxidized than the neutral thiol (RSH).
-
Reductive Workup: If disulfide formation is observed in the crude product, a mild reducing agent can be added during the workup to convert the disulfide back to the thiol. A common choice is zinc dust with a dilute acid (e.g., HCl).[1]
Issue 3: Formation of Sulfide Byproduct
The formation of a thioether (sulfide) is a common side reaction, particularly when using hydrosulfide as the nucleophile.
Mechanism and Mitigation:
The desired thiol product can be deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can then react with the starting alkyl halide in a second SN2 reaction to form a symmetric sulfide.[1]
Caption: Competing reactions in thiol synthesis.
To minimize this side reaction, the use of thiourea is highly recommended as it avoids the presence of free thiolate during the reaction.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several established methods, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials and the desired scale of the reaction.
| Starting Material | Synthetic Approach | Key Considerations |
| 1-Methyl-4-piperidone | Reductive amination followed by conversion of a resulting functional group to a thiol. A multi-step process may be required.[5][6] | This is a versatile starting point but may involve several synthetic steps, potentially lowering the overall yield. |
| 1-Methyl-4-piperidinol | Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by SN2 displacement with a sulfur nucleophile. Alternatively, Mitsunobu reaction conditions can be employed.[7] | This is a common and often effective route. The Mitsunobu reaction offers mild conditions but can have challenging purifications. |
| 4-Halo-1-methylpiperidine | Direct SN2 displacement of the halide with a sulfur nucleophile such as sodium hydrosulfide or thiourea.[1][3] | This is a direct approach, but as discussed, can lead to sulfide byproducts if not carefully controlled. |
Q2: How can I effectively purify this compound?
Purification can be challenging due to the compound's potential for oxidation and its physical properties.
-
Column Chromatography: This is often the preferred method. It's crucial to use deoxygenated solvents and to work quickly to minimize contact time with the stationary phase and potential exposure to air.
-
Distillation: While possible, it should be performed under high vacuum and at the lowest possible temperature to prevent thermal decomposition.[4] It is also critical to ensure the distillation apparatus is free of oxygen.
-
Acid-Base Extraction: The basic nitrogen of the piperidine ring allows for extraction into an acidic aqueous solution. This can be a useful technique to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This entire process should be performed under an inert atmosphere.
Q3: What analytical techniques are best for characterizing the product and identifying impurities?
A combination of techniques is recommended for a thorough analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any organic impurities. The thiol proton (-SH) often appears as a broad singlet.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and to assess the purity of column chromatography fractions. Staining with potassium permanganate can be effective for visualizing thiols.
Q4: Are there any specific safety precautions I should take when working with this compound?
Yes, thiols are known for their strong, unpleasant odors and potential health effects.
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Disposal: Dispose of all waste containing thiols in a designated, sealed container. Quenching residual thiol-containing solutions with bleach can help to oxidize the thiol and reduce the odor.
III. Key Experimental Protocols
Protocol 1: Synthesis via Thiourea from 4-Chloro-1-methylpiperidine
This two-step protocol is often preferred to minimize sulfide byproduct formation.[1]
Step 1: Formation of the S-Alkylisothiouronium Salt
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-1-methylpiperidine (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Allow the reaction to cool to room temperature. The S-alkylisothiouronium salt may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
Step 2: Hydrolysis to the Thiol
-
To the crude S-alkylisothiouronium salt, add a solution of sodium hydroxide (2.5 eq) in deoxygenated water.
-
Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and acidify with dilute HCl to a pH of ~6-7.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.
-
Purify by column chromatography using deoxygenated solvents.
Caption: Workflow for thiol synthesis via thiourea.
IV. References
-
BenchChem. (n.d.). Overcoming challenges in the synthesis of thiols from alcohols. Retrieved from 7
-
Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from 1
-
BenchChem. (n.d.). Troubleshooting low yields in thiol synthesis. Retrieved from 2
-
Reddit. (2023, July 11). Issues during thiol synthesis. Retrieved from 4
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from 3
-
ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis. Retrieved from 5
-
Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from 6
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Addition of 1-Methylpiperidine-4-thiol
Welcome to the technical support center for optimizing the nucleophilic addition of 1-methylpiperidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this versatile reaction. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to facilitate your experimental success.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of the nucleophilic addition of this compound to an electron-deficient alkene?
The nucleophilic addition of a thiol to an electron-deficient alkene, often referred to as a thiol-Michael addition, is a powerful C-S bond-forming reaction. The reaction can proceed through two primary mechanisms: a base-catalyzed pathway or a nucleophile-initiated pathway.[1][2]
-
Base-Catalyzed Mechanism: A base is used to deprotonate the thiol (this compound), forming a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the electron-deficient alkene (the Michael acceptor). The resulting carbanion is subsequently protonated, typically by a proton source in the reaction mixture (like the conjugate acid of the base or another thiol molecule), to yield the final thioether product.[2][3] The rate-limiting step is generally the nucleophilic attack of the thiolate on the alkene.[2]
-
Nucleophile-Initiated Mechanism: In this pathway, a nucleophilic catalyst (such as a primary amine or a phosphine) first attacks the Michael acceptor, generating a zwitterionic intermediate or a carbanion.[2][3] This intermediate is a stronger base than the catalyst itself and can deprotonate the thiol to form the highly reactive thiolate. The thiolate then proceeds to add to another molecule of the Michael acceptor, propagating the reaction.
The choice between these mechanisms is often dictated by the choice of catalyst.[1] For instance, tertiary amines typically act as base catalysts, whereas phosphines act as nucleophilic initiators.[1]
Caption: Mechanisms of Thiol-Michael Addition.
FAQ 2: My reaction is sluggish or not proceeding to completion. What are the initial parameters I should investigate?
Several factors can contribute to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:
-
Catalyst Choice and Concentration: The choice of catalyst is crucial. For base-catalyzed reactions, the strength and concentration of the base are key.[2] The pKa of this compound is expected to be around 10-11, similar to other aliphatic thiols.[4] Therefore, a base with a conjugate acid pKa significantly higher than this is required for efficient deprotonation. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU). If the reaction is slow, consider increasing the catalyst loading or switching to a stronger base. For nucleophile-catalyzed reactions, phosphines are generally more reactive than amines.[2]
-
Solvent Polarity: The polarity of the solvent can significantly impact reaction rates.[2] Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) are often good choices as they can solvate the charged intermediates.[1] In some cases, solvent-free conditions have also been shown to be effective and can lead to shorter reaction times.[5][6][7]
-
Temperature: While many thiol-Michael additions proceed readily at room temperature, gentle heating (e.g., 40-60 °C) can sometimes accelerate slow reactions. However, be cautious of potential side reactions at elevated temperatures.
-
Concentration of Reactants: The rate of this bimolecular reaction is dependent on the concentration of both the thiol and the Michael acceptor.[8] Increasing the concentration of the reactants can lead to a faster reaction.
FAQ 3: I am observing the formation of side products. What are the likely culprits and how can I mitigate them?
The high reactivity of thiols can sometimes lead to side reactions. Here are some common issues:
-
Disulfide Formation: Thiols can be oxidized to disulfides, especially in the presence of air (oxygen). To prevent this, it is advisable to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization of the Michael Acceptor: If the Michael acceptor is prone to polymerization, this can be a significant side reaction, especially in the presence of strong bases or nucleophiles. To minimize this, you can try adding the Michael acceptor slowly to the reaction mixture containing the thiol and catalyst.
-
Double Addition: In cases where the product of the initial Michael addition still contains a reactive site, a second addition may occur. This is more common with certain substrates and can sometimes be controlled by adjusting the stoichiometry of the reactants.
-
Aza-Michael Addition: While generally less significant, the piperidine nitrogen in this compound could potentially compete in an aza-Michael addition. However, studies have shown that for many systems, the thiol-Michael addition is significantly favored.[1]
Section 2: Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common experimental issues.
Problem 1: Low Yield of the Desired Thioether Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Catalyst | Screen a panel of bases (e.g., TEA, DIPEA, DBU) or nucleophilic catalysts (e.g., tributylphosphine). Optimize catalyst loading (typically 5-20 mol%). | The catalytic efficiency is highly dependent on the specific substrates and reaction conditions. A stronger base will generate a higher concentration of the reactive thiolate.[2] |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., THF, MeCN, DMF, or even water in some cases).[9] Consider solvent-free conditions.[5][6][7] | Solvent polarity affects the stabilization of charged intermediates and transition states, thereby influencing the reaction rate.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C (e.g., from room temperature to 40 °C, then 50 °C). Monitor for product formation and potential decomposition. | Increasing the temperature provides more kinetic energy to the molecules, helping to overcome the activation energy barrier of the reaction.[10] |
| Reversibility of the Addition | For some Michael acceptors like acrylates, the initial addition of the thiolate can be reversible.[1] Using a maleimide as the acceptor can lead to a more favorable, less reversible reaction.[1] | The thermodynamic stability of the final product influences the equilibrium position of the reaction. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Excess Thiol | Use a slight excess of the Michael acceptor (e.g., 1.1 equivalents) to ensure full consumption of the thiol. The unreacted Michael acceptor is often easier to remove by chromatography. | Stoichiometric control can drive the reaction to completion with respect to one of the reactants, simplifying the final mixture. |
| Catalyst Removal | If using a basic amine catalyst like TEA, an acidic wash (e.g., dilute HCl) during the workup can protonate the amine, making it water-soluble and easily removed. | The change in solubility upon protonation allows for simple liquid-liquid extraction. |
| Non-polar Byproducts | If disulfide formation is suspected, purification by flash column chromatography on silica gel is typically effective in separating the desired product from the more non-polar disulfide. | The difference in polarity between the thioether product and the disulfide allows for chromatographic separation. |
Section 3: Experimental Protocols
General Protocol for a Base-Catalyzed Nucleophilic Addition
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the thiol in a suitable solvent (e.g., THF, 10 mL per mmol of thiol).
-
Add the base catalyst (e.g., triethylamine, 1.2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the Michael acceptor (1.1 eq.) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General Experimental Workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree.
Section 4: Data Presentation
Table 1: Recommended Starting Conditions for Parameter Optimization
| Parameter | Recommended Range | Notes |
| Catalyst | ||
| Base | Triethylamine (TEA), DIPEA, DBU | Start with TEA and increase basicity if needed. |
| Nucleophile | Tributylphosphine (TBP) | Highly effective but air-sensitive. |
| Catalyst Loading | 5-20 mol% | Higher loading may be necessary for less reactive substrates. |
| Solvent | THF, MeCN, DMF | THF is a good starting point due to its moderate polarity and ease of removal. |
| Temperature | 25-60 °C | Start at room temperature and heat if necessary. |
| Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reactions. |
References
- 1. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Atmospheric Oxidation of 1-Methylpiperidine-4-thiol
Welcome to the Technical Support Center for handling 1-Methylpiperidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the atmospheric oxidation of this air-sensitive compound. My aim is to combine established scientific principles with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound already has a slight yellowish tint and a stronger odor than expected. Is it still usable?
A1: A yellowish tint and a potent odor are often the first indicators of oxidation. Thiols are notoriously susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] The primary oxidation product is the corresponding disulfide, 1,1'-dimethyl-4,4'-disulfanediyldipiperidine. While minor discoloration might not significantly impact less sensitive applications, for reactions requiring high purity, it is advisable to assess the compound's integrity before use. You can consider purification by distillation under an inert atmosphere.[3] However, for critical applications like drug development, starting with a fresh, unoxidized batch is the most reliable approach.
Q2: I've noticed that my solutions of this compound turn cloudy over a short period, even when stored in a sealed vial. What is happening?
A2: The cloudiness is likely due to the formation of the disulfide, which may have lower solubility in your chosen solvent compared to the thiol, leading to precipitation. This is a clear sign that atmospheric oxygen is present in your solvent or the headspace of the vial. It is crucial to use thoroughly deoxygenated solvents and to handle the compound under a consistently inert atmosphere to prevent this.[4]
Q3: Can I handle this compound on an open lab bench for quick transfers?
A3: It is strongly advised against handling this compound on an open bench.[4] Even brief exposure to air can initiate oxidation, compromising the purity of your sample. Always use inert atmosphere techniques, such as a glovebox or a Schlenk line, for all manipulations of the compound, including weighing and dissolution.[4][5]
Q4: What is the underlying chemical reason for the high sensitivity of thiols to oxidation?
A4: The sulfur atom in the thiol group (-SH) is in a reduced state and can be easily oxidized.[6] The process is often initiated by the deprotonation of the thiol to a thiolate anion (RS⁻), which is a more potent nucleophile and more susceptible to oxidation.[7][8][9] This oxidation can be catalyzed by trace metal ions and is influenced by factors like pH and the presence of light.[10][11][12]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Low reaction yield in thiol-specific conjugations (e.g., with maleimides). | Oxidation of the thiol group to a disulfide prevents it from reacting with the maleimide.[13] | Solution: Before the reaction, treat the thiol with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is odorless and does not need to be removed before adding the maleimide.[13] Rationale: This ensures that the thiol is in its free, reduced state, ready for conjugation. |
| Inconsistent analytical results (NMR, LC-MS) showing unexpected peaks. | The sample has likely oxidized, leading to the formation of the disulfide and potentially other oxidation products like sulfenic, sulfinic, or sulfonic acids under more vigorous conditions.[14] | Solution: Re-purify the starting material or use a fresh batch. Implement stringent inert atmosphere techniques for all subsequent handling. Rationale: Impurities from oxidation can interfere with your reaction and complicate the interpretation of analytical data. |
| A strong, unpleasant odor is present in the lab even with the container closed. | This indicates a potential leak from the container or a previous spill. Thiols are known for their potent odors.[3][6] | Solution: Immediately ensure the lab is well-ventilated.[3] Check the container seal for integrity. If a spill has occurred, follow your institution's spill response protocol. A decontaminating solution, such as bleach, can be used to neutralize the odor from glassware.[5] Rationale: Safety and a clean working environment are paramount. A noticeable odor signifies a containment failure that needs to be addressed promptly. |
Core Preventative Strategies: A Mechanistic Approach
The atmospheric oxidation of this compound is a multi-faceted process that can be effectively mitigated by controlling the experimental environment. The primary goal is to prevent the formation of the disulfide by limiting exposure to oxygen and catalytic species.
Maintaining an Inert Atmosphere
The most critical step in preventing oxidation is the rigorous exclusion of atmospheric oxygen.[15][16][17]
-
Rationale: Oxygen is the primary oxidizing agent. By replacing it with an inert gas like nitrogen or argon, the oxidation reaction is effectively halted.
-
Best Practices:
-
Storage: Store this compound in a tightly sealed container, preferably with a Sure/Seal™ system, under a positive pressure of nitrogen or argon.[4][18] Storage in a refrigerator (2-8 °C) can also slow down degradation rates.[4]
-
Handling: All manipulations, including weighing, transferring, and preparing solutions, should be performed in a glovebox or using a Schlenk line.[4][5]
-
Caption: Workflow for handling this compound under an inert atmosphere.
Solvent Deoxygenation
Dissolved oxygen in solvents is a common and often overlooked source of oxidation.[13]
-
Rationale: Even in a sealed flask under an inert headspace, oxygen dissolved in the solvent can readily oxidize the thiol.
-
Protocol: Sparging with Inert Gas
-
Select a suitable solvent.
-
Insert a long needle or a fritted gas dispersion tube connected to a nitrogen or argon source into the solvent, ensuring the outlet is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 15-30 minutes to displace the dissolved oxygen.[13]
-
Store the deoxygenated solvent under a positive pressure of inert gas.
-
pH Control
The rate of thiol oxidation is highly dependent on pH.[12][19]
-
Rationale: The thiolate anion (RS⁻) is significantly more susceptible to oxidation than the protonated thiol (RSH).[7] The concentration of the thiolate anion increases at higher pH values. Therefore, maintaining a slightly acidic to neutral pH can slow down the rate of oxidation.[13]
-
Recommendation: If your experimental conditions allow, working at a pH between 6.0 and 7.0 can provide a considerable protective effect.[13]
Use of Chelating Agents
Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for thiol oxidation.[10][11][20]
-
Rationale: These metal ions can facilitate electron transfer from the thiol to oxygen, accelerating the oxidation process.
-
Recommendation: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-10 mM can sequester these metal ions, preventing them from participating in the redox cycle.[13]
Caption: Factors promoting thiol oxidation and corresponding preventative measures.
Experimental Protocol: Handling and Preparation of a this compound Solution
This protocol outlines the steps for preparing a solution of this compound using a Schlenk line to ensure an inert atmosphere.
Materials:
-
This compound
-
Deoxygenated solvent
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line with a dual vacuum/inert gas manifold
-
Septa
-
Syringes and needles (oven-dried)
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and other glassware are thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and allowed to cool under a stream of inert gas.[18]
-
Inerting the Flask:
-
Attach the cooled Schlenk flask to the Schlenk line.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Backfill the flask with nitrogen or argon.
-
Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[4]
-
-
Adding the Thiol:
-
While maintaining a positive pressure of inert gas, quickly remove the stopper and add the desired amount of this compound to the flask.
-
Immediately reseal the flask.
-
-
Adding the Solvent:
-
Using a clean, dry syringe, draw up the required volume of deoxygenated solvent.
-
Pierce the septum on the Schlenk flask and slowly add the solvent to the thiol while stirring.
-
-
Storage of the Solution: If the solution is not for immediate use, store it in the sealed Schlenk flask under a positive pressure of inert gas in a cool, dark place.
By adhering to these principles and protocols, you can significantly minimize the atmospheric oxidation of this compound, ensuring the reliability and reproducibility of your experimental results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Thiols | Research Starters | EBSCO Research [ebsco.com]
- 15. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 16. Inert gas - Wikipedia [en.wikipedia.org]
- 17. Inerting [linde-gas.ee]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the low nucleophilicity of thiols in glycosylation reactions.
A-Star-Alley-Angle-Right Created by: The Gemini Application Science Team A-Star-Alley-Angle-Right Last Updated: January 2, 2026
Introduction: The Challenge of the Thiol Nucleophile
Welcome to the technical support center for S-glycosylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming S-glycosidic bonds.
Thioglycosides, where the anomeric oxygen is replaced by sulfur, are invaluable tools in glycobiology and therapeutic development. They serve as stable mimics of O-glycosides, resistant to enzymatic hydrolysis, and act as versatile building blocks in oligosaccharide synthesis.[1][2] However, the formation of the S-glycosidic linkage itself presents a significant hurdle: the inherently low nucleophilicity of the thiol acceptor (R-SH).
Unlike alcohols, neutral thiols are weaker nucleophiles, leading to sluggish or failed glycosylation reactions under standard conditions. This guide provides in-depth troubleshooting advice and practical protocols to overcome this challenge, ensuring successful and high-yielding S-glycosylation experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during S-glycosylation reactions in a direct question-and-answer format.
Question 1: My S-glycosylation reaction has stalled. TLC analysis shows unreacted glycosyl donor and thiol acceptor even after extended reaction time. What is the primary cause and how can I fix it?
Answer:
A stalled reaction is the most common issue and typically points to two fundamental problems: insufficient activation of the glycosyl donor or the low nucleophilicity of your thiol acceptor.
Plausible Cause A: Inadequate Glycosyl Donor Activation
The leaving group on your glycosyl donor (e.g., another thio-group, trichloroacetimidate) is not being sufficiently activated by the promoter system to create the reactive oxocarbenium ion intermediate.
Solutions:
-
Switch to a More Powerful Promoter System: If you are using a mild activator, it may not be strong enough. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong Brønsted or Lewis acid like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly effective and common choice.[3][4]
-
Verify Reagent Quality: Promoters like NIS are sensitive to light and moisture. Ensure your NIS is fresh and appears as a pure white or slightly off-white powder. TfOH is extremely hygroscopic; use a fresh bottle or a properly stored aliquot.
-
Increase Promoter Stoichiometry: Cautiously increase the equivalents of your promoter. For a NIS/TfOH system, you might increase the NIS from 1.2 equivalents to 1.5 or 2.0 equivalents. The amount of TfOH is critical and should be increased sparingly (e.g., from 0.1 eq to 0.2 eq), as excess acid can lead to side reactions.[3]
Plausible Cause B: Poor Nucleophilicity of the Thiol Acceptor
Even with an activated donor, a weak thiol nucleophile may not attack the anomeric center efficiently. The acidity of thiols (pKa ~10-11) is much higher than alcohols, but under neutral or acidic conditions required for donor activation, the thiol remains protonated and weakly nucleophilic.
Solutions:
-
In-Situ Generation of the Thiolate: The deprotonated thiolate (RS⁻) is a significantly stronger nucleophile than the neutral thiol (RSH).[5] While strongly basic conditions are incompatible with most glycosyl donors, you can subtly shift the equilibrium. The addition of a non-nucleophilic, hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP) can scavenge protons generated during the reaction, facilitating the formation of the more reactive thiolate.
-
Pre-activation of the Donor: A "pre-activation" strategy can be highly effective.[6] In this approach, the glycosyl donor is stirred with the promoter (e.g., NIS/TfOH) at a low temperature (e.g., -60°C to -40°C) for a short period (5-15 minutes) before the thiol acceptor is added.[6] This allows the formation of the reactive intermediate without exposing the sensitive thiol acceptor to the harsh initial activation conditions.
Question 2: My reaction works, but the yield is very low (<30%), and I see multiple byproduct spots on my TLC plate. How can I improve the yield and minimize side reactions?
Answer:
Low yields coupled with byproduct formation suggest that competing reaction pathways are out-pacing the desired S-glycosylation. The key is to control the reaction conditions to favor the desired outcome.
Plausible Cause A: Reaction Temperature is Too High
Higher temperatures can accelerate side reactions such as the elimination of the leaving group to form a glycal, or decomposition of the activated donor. The stability of the activated glycosyl donor is highly temperature-dependent.[7]
Solutions:
-
Lower the Reaction Temperature: Most thioglycosylations are best performed at low temperatures. Start your reaction at -40°C or even -78°C (dry ice/acetone bath) and allow it to warm slowly.[8] Monitoring the reaction by TLC at various temperatures can help you identify the optimal point where the product forms cleanly.
-
Determine the Donor Activation Temperature (TA): Recent studies have introduced the concept of an "activation temperature" (TA), the temperature at which a specific donor is rapidly activated.[7] Running the glycosylation isothermally just below this temperature can significantly reduce side reactions and improve efficiency.[7]
Plausible Cause B: Oxidative Disulfide Formation
Thiol acceptors are susceptible to oxidation, forming disulfide bonds (RS-SR). This side reaction consumes the nucleophile, reducing the yield. Some promoter systems, particularly those involving iodine (like NIS), can facilitate this oxidation.
Solutions:
-
Maintain an Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (Argon or Nitrogen) to minimize exposure to atmospheric oxygen.
-
Use Additives: In some cases, the addition of a reducing agent like dithiothreitol (DTT) has been explored to prevent the formation of disulfide byproducts, although this can be complex and may interfere with certain promoters.[9]
Question 3: I am struggling with the stereochemical outcome of my S-glycosylation. How can I control whether I form the α- or β-thioglycoside?
Answer:
Controlling stereoselectivity is a central challenge in glycosylation chemistry. The outcome depends on the interplay between the glycosyl donor's protecting groups, the solvent, and the reaction mechanism.
For 1,2-trans Stereoselectivity (e.g., β-thioglucosides):
-
Neighboring Group Participation (NGP): This is the most reliable method for achieving 1,2-trans selectivity. Use a participating protecting group at the C2 position of your glycosyl donor, such as an acetyl (Ac) or benzoyl (Bz) group. Upon activation, the C2 ester carbonyl oxygen will attack the anomeric center, forming a stable dioxolanium ion intermediate. The thiol acceptor can then only attack from the opposite (trans) face, leading exclusively to the 1,2-trans product.
For 1,2-cis Stereoselectivity (e.g., α-thioglucosides):
-
Use a Non-Participating Group: To favor the 1,2-cis product, you must use a non-participating (e.g., ether-based) protecting group at C2, such as a benzyl (Bn) or silyl ether.
-
Solvent Effects: In the absence of NGP, solvent choice becomes critical. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene often favor the formation of an intimate ion pair, which can lead to SN2-like attack and inversion of the anomeric center (e.g., from a β-donor to an α-product). More polar, coordinating solvents like acetonitrile can stabilize a separated oxocarbenium ion, which may allow for thermodynamic equilibration, often favoring the α-anomer due to the anomeric effect.
-
Temperature Control: The relationship between temperature and stereoselectivity can be complex. In some systems, higher temperatures have been shown to favor the formation of the α-glycoside.[10] This is attributed to differences in the activation energies of competing pathways.[10]
Visualization of Key Concepts
Frequently Asked Questions (FAQs)
Q1: What are the best glycosyl donors to use for synthesizing thioglycosides?
For introducing the thiol, glycosyl halides (bromides/iodides) or acetates can react with a thiol nucleophile (or a surrogate like thiourea) in an SN2 reaction. For using a thiol as the acceptor in a glycosylation, common donors include other thioglycosides (activated with thiophilic promoters), glycosyl trichloroacetimidates (activated by Lewis acids), or glycosyl halides.[3] The choice depends on the stability, reactivity, and the specific sequence of your synthetic route.
Q2: Can I use a base like sodium hydride (NaH) to deprotonate my thiol acceptor before adding it to the reaction?
Direct pre-formation of the thiolate with a strong, non-nucleophilic base like NaH is a viable strategy but must be done with extreme care.[6] The highly reactive thiolate can be incompatible with many glycosyl donors, potentially leading to decomposition. This approach is typically performed at very low temperatures, and the donor is added slowly to the pre-formed thiolate solution. It is generally considered a more advanced technique compared to the in-situ methods described above.
Q3: Are there any "armed" vs. "disarmed" effects to consider with thiol acceptors?
The "armed-disarmed" concept, which relates the electronic nature of protecting groups to the reactivity of a glycosyl donor, is also relevant when considering the nucleophilicity of an acceptor.[11] An alcohol or thiol acceptor that is "disarmed" with electron-withdrawing groups (like acetyls) will be less nucleophilic than one that is "armed" with electron-donating groups (like benzyls).[11][12] If you are using a disarmed thiol acceptor, you will likely need more forcing conditions (stronger promoter, higher temperature) to achieve a good yield.
Q4: How do I choose between different thiophilic promoter systems like NIS/TfOH, DMTST, or BSP/Tf₂O?
The choice of promoter depends on the reactivity of your specific donor and acceptor.
-
NIS/TfOH (or TMSOTf): This is a powerful, versatile, and common system suitable for activating a wide range of thioglycoside donors, including disarmed ones.[4][13]
-
Dimethyl(methylthio)sulfonium Triflate (DMTST): This is another potent activator, often used for less reactive systems. It is known to be particularly effective for certain "superarmed" donors.[14]
-
1-Benzenesulfinyl Piperidine (BSP)/Tf₂O: This is a highly reactive system developed by the Crich group, often used in a pre-activation protocol for challenging glycosylations, such as the synthesis of β-mannosides.
It is often necessary to screen a few promoter systems to find the optimal conditions for a new or challenging glycosylation.
dot digraph "Promoter_Mechanism" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: General Mechanism of Thioglycoside Activation and Coupling.
Key Experimental Protocol: NIS/TfOH Promoted S-Glycosylation
This protocol provides a general procedure for the glycosylation of a thiol acceptor with a thioglycoside donor.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) (1.0 eq)
-
Thiol Acceptor (e.g., 1-Thio-β-D-glucose tetraacetate) (1.2 - 1.5 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq), protected from light
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 eq), as a fresh 0.1 M solution in DCM
-
Activated Molecular Sieves (3Å or 4Å), flame-dried
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add the glycosyl donor (1.0 eq) and activated molecular sieves (approx. 250-500 mg per mmol of donor).
-
Solvent Addition: Add anhydrous DCM to dissolve the donor. Stir the mixture at room temperature for 30 minutes to ensure all reagents and glassware are dry.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40°C, using an acetonitrile/dry ice bath).
-
Reagent Addition: Add the thiol acceptor (1.2-1.5 eq) to the cooled mixture. Follow immediately with the addition of NIS (1.5 eq) as a solid.
-
Initiation: Stir the mixture for 5 minutes, then add the TfOH solution (0.1-0.2 eq) dropwise via syringe. The reaction mixture will typically turn a dark brown/orange color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.
-
Quenching: Once the donor is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated Na₂S₂O₃ (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired S-glycoside.
Data Summary Table: Common Promoter Systems
| Promoter System | Typical Conditions | Strengths | Considerations |
| NIS / TfOH | DCM, -40°C to 0°C | Highly versatile, activates armed and disarmed donors.[3][13] | TfOH is highly acidic and hygroscopic; NIS can promote disulfide formation. |
| DMTST | DCM or Toluene, -20°C to RT | Potent activator, good for less reactive systems.[14] | Can be less stereoselective in some cases; reagent preparation required. |
| BSP / Tf₂O | DCM, -60°C | Extremely powerful, effective for challenging linkages (e.g., β-manno). | Requires pre-activation; Tf₂O is highly reactive and corrosive. |
| Iodine (I₂) / Metal Salts | Various | Milder, catalytic systems are being developed.[15] | Scope may be more limited; can be incompatible with acid-sensitive groups.[15] |
| Gold (III) Salts | DCM, RT | Catalytic activation is possible.[16] | Cost of catalyst; potential for side reactions with other functional groups.[16] |
References
- 1. New Stereoselective Thioglycosylation Method - ChemistryViews [chemistryviews.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for the scale-up production of 1-Methylpiperidine-4-thiol.
Welcome to the technical support center for 1-Methylpiperidine-4-thiol (MPT). This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this critical building block. My aim is to provide practical, field-tested insights into the common challenges encountered during its production and to offer robust solutions grounded in chemical principles. This resource is structured as a dynamic troubleshooting guide, moving from essential safety and handling protocols to in-depth, problem-specific FAQs and experimental procedures.
Section 1: Safety First - Essential Handling & Storage Protocols
The presence of a thiol group and a tertiary amine moiety in this compound necessitates stringent safety and handling procedures. Thiols are notorious for their strong, unpleasant odors and susceptibility to air oxidation, while the piperidine ring presents its own set of handling considerations.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A: The primary hazards are skin and eye irritation, potential respiratory irritation, and a strong, unpleasant odor.[1] All handling should be performed in a well-ventilated chemical fume hood.[1] Standard PPE includes:
-
Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: If there is any risk of inhalation, a properly fitted respirator with an organic vapor cartridge is necessary.
Q2: How should this compound be stored to ensure its stability and prevent degradation?
A: Long-term stability is critically dependent on preventing oxidation. The thiol group is highly susceptible to air oxidation, which leads to the formation of the corresponding disulfide dimer.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Keep in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Container: Use a tightly sealed, opaque container to protect from air and light.
Q3: What is the proper procedure for quenching and disposing of thiol-containing waste?
A: Thiol waste should never be disposed of directly. The odor and reactivity must be neutralized.
-
Quenching: All glassware and waste streams containing MPT should be quenched by rinsing or soaking in a bleach solution (a 1:1 mixture of household bleach and water is effective).[1] This oxidizes the thiol to less odorous and less reactive sulfonic acids. Allow glassware to soak overnight before standard cleaning.[1]
-
Disposal: Dispose of all liquid and solid waste in appropriately labeled containers designated for thiol-containing compounds, in accordance with local and institutional regulations.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, synthesis, and analysis of this compound.
Q4: What is a reliable synthetic route for producing this compound at a lab scale?
A: A common and reliable method involves a two-step conversion from the corresponding alcohol, 1-methyl-4-piperidinol. This approach offers good control and utilizes readily available starting materials. The general strategy is:
-
Activation of the Alcohol: The hydroxyl group is converted into a better leaving group, typically a tosylate.
-
Nucleophilic Substitution: The tosylate is displaced with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to form the thiol. The thiourea method is often preferred as it can minimize the formation of sulfide by-products.[2]
Q5: My thiol product is rapidly forming a white solid upon standing. What is happening and how can I prevent it?
A: You are observing the formation of the disulfide dimer, bis(1-methylpiperidin-4-yl) disulfide, via oxidation of the thiol. This is a very common issue.[3]
-
Causality: The thiol group (-SH) is easily oxidized to a disulfide bond (-S-S-), especially in the presence of oxygen (air), metal ion catalysts, or at a basic pH.[4][5]
-
Prevention:
-
Inert Atmosphere: Handle the thiol under an inert gas like nitrogen or argon at all stages post-synthesis (work-up, purification, storage).[3]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by freeze-pump-thaw cycles.[4]
-
Control pH: Keep the pH of aqueous solutions in the range of 6.5-7.5 during work-up. Thiolate anions, which are more prevalent at higher pH, are more susceptible to oxidation than the neutral thiol.[4][5]
-
Chelating Agents: Add a small amount of a chelating agent like EDTA (1-5 mM) to aqueous solutions to sequester metal ions that can catalyze oxidation.[4]
-
Q6: What are the recommended analytical methods for assessing the purity of this compound?
A: A combination of techniques is recommended for full characterization and purity assessment.
| Analytical Method | Purpose | Typical Observations |
| GC-MS | Purity assessment, identification of volatile impurities. | Provides retention time and mass spectrum for the parent compound (m/z 131.24) and potential by-products. |
| ¹H NMR | Structural confirmation and purity. | Confirms the presence of the N-methyl group, piperidine ring protons, and the thiol proton (-SH), which is often a broad singlet. |
| HPLC-UV/MS | Quantitative purity analysis. | Can be used to quantify the thiol and detect the disulfide impurity, which will have a different retention time. |
| Titration | Quantifying free thiol content. | Reaction with Ellman's reagent (DTNB) and measuring absorbance at 412 nm can quantify the concentration of free -SH groups.[4] |
Section 3: Synthesis & Scale-Up Troubleshooting Guide
Scaling up a synthesis introduces challenges related to reaction control, safety, and purification. This section provides solutions to specific problems you may encounter.
Problem 1: Low or Inconsistent Yields During Scale-Up
Q7: We achieved an 85% yield at the 10g scale, but the yield dropped to 50% at the 1kg scale. What are the most likely causes?
A: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Potential Cause 1: Inefficient Heat Transfer. The conversion of an alcohol to a tosylate is often exothermic. On a small scale, the heat dissipates quickly. On a large scale, inadequate cooling can lead to localized hot spots, causing decomposition of reagents or products and promoting side reactions.
-
Solution:
-
Ensure your reactor has sufficient cooling capacity.
-
Control the rate of addition of reagents (e.g., tosyl chloride) to manage the exotherm.
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
-
Potential Cause 2: Poor Mixing. In a larger reactor, achieving homogenous mixing is more difficult. This can lead to areas of high reagent concentration, causing side reactions, and areas of low concentration, resulting in an incomplete reaction.
-
Solution:
-
Use an appropriate impeller design (e.g., pitched-blade turbine) for the reactor geometry and viscosity of the reaction mixture.
-
Verify that the agitation speed is sufficient to create a vortex and ensure good turnover without splashing.
-
-
Potential Cause 3: Increased Oxidation during Longer Work-up. Work-up and isolation procedures take significantly longer at scale, increasing the product's exposure to air and leading to greater disulfide formation.
-
Solution:
-
Perform all aqueous washes with degassed water.[4]
-
Maintain a nitrogen blanket over the separation funnel or reactor during all phases of the work-up.
-
Minimize the duration of the work-up and purification steps.
-
Problem 2: Product Purity Issues
Q8: Our final product is contaminated with the disulfide dimer, even when working under what we believe is an inert atmosphere. What are we missing?
A: This indicates that oxygen is being introduced at some stage.
-
Potential Cause 1: "Inert" Atmosphere is Not Truly Inert. Small leaks in the reactor setup, nitrogen lines, or transfer hoses can introduce significant amounts of oxygen over the course of a multi-hour reaction.
-
Solution:
-
Leak-test your reactor system before starting.
-
Ensure a positive pressure of inert gas is maintained throughout the reaction and work-up.
-
Avoid opening the reactor to the atmosphere. Add reagents via addition funnels or a cannula.
-
-
Potential Cause 2: Oxygen Dissolved in Solvents and Reagents. Standard "anhydrous" solvents from a bottle still contain dissolved oxygen.
-
Solution:
-
Actively degas all solvents and liquid reagents immediately before use by sparging with nitrogen or argon for 30-60 minutes.[4]
-
-
Potential Cause 3: Air Introduced During Filtration or Transfers. Transferring the product slurry to a filter or moving the solution between vessels can introduce air.
-
Solution:
-
Use a closed filtration system, such as a filter-dryer (Nutsche filter), that can be kept under an inert atmosphere.
-
If performing manual filtration, maintain a flow of nitrogen over the filter funnel.
-
Problem 3: Purification Challenges
Q9: We are having difficulty purifying this compound by column chromatography. The product seems to be degrading on the column. What are our alternatives?
A: Column chromatography on silica gel can be problematic for both basic amines and oxidizable thiols. Silica gel is acidic and has a high surface area, which can catalyze oxidation.[6]
-
Alternative 1: Vacuum Distillation. If the thiol is thermally stable, vacuum distillation is the preferred method for purification at scale. It effectively removes non-volatile impurities (like the disulfide) and inorganic salts. A short-path distillation apparatus is recommended to minimize thermal stress.
-
Alternative 2: Crystallization of a Salt. The basic piperidine nitrogen allows for the formation of salts (e.g., hydrochloride, hydrobromide). Convert the crude thiol to its salt, which is often a stable, crystalline solid. This salt can then be purified by recrystallization, which is a highly effective and scalable purification technique. The pure salt can be stored or the free base can be liberated just before use by neutralization and extraction.
-
Alternative 3: Modified Chromatography. If chromatography is unavoidable, consider using a less acidic stationary phase like alumina (neutral or basic grade) instead of silica.[6] Additionally, run the column with degassed solvents to minimize on-column oxidation.
Section 4: Key Experimental Protocols
The following protocols are representative methods. They should be optimized for your specific equipment and scale.
Protocol 4.1: Representative Synthesis of this compound via Thiourea
This two-step protocol is adapted from standard procedures for converting alcohols to thiols.[2]
Workflow for Synthesis of this compound
Caption: General workflow for synthesizing this compound.
Step 1: Preparation of 1-Methylpiperidin-4-yl tosylate
-
Charge a clean, dry, inerted reactor with 1-methyl-4-piperidinol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 vol).
-
Cool the stirred solution to 0-5 °C.
-
Slowly add pyridine (1.5 eq) while maintaining the temperature below 10 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, carefully quench the reaction with cold water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate.
Step 2: Conversion to this compound
-
Charge a new inerted reactor with the crude tosylate (1.0 eq), thiourea (1.5 eq), and ethanol (~5 vol).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring for the disappearance of the tosylate.
-
Cool the reaction mixture. Add a solution of sodium hydroxide (3.0 eq) in degassed water (~5 vol).
-
Heat the mixture to reflux for another 2-4 hours to hydrolyze the isothiouronium salt intermediate.
-
Cool to room temperature. Most of the ethanol can be removed under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or MTBE) under a nitrogen atmosphere.
-
Combine the organic extracts, wash with degassed brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
Protocol 4.2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude thiol in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating with an oil bath.
-
Collect and discard any low-boiling fractions (residual solvent).
-
Collect the product fraction at the appropriate boiling point and vacuum. The receiving flask should be cooled and kept under an inert atmosphere.
-
Once the distillation is complete, release the vacuum with an inert gas before shutting down. Store the purified product immediately under an inert atmosphere.
Section 5: Troubleshooting Flowchart
Troubleshooting Guide for Disulfide Impurity
Caption: Decision tree for diagnosing sources of disulfide impurity.
References
Validation & Comparative
An Investigation into Alternatives for Fmoc Deprotection in SPPS: A Review of 4-Methylpiperidine and an Inquiry into 1-Methylpiperidine-4-thiol
Senior Application Scientist Note: This guide was initially intended to be a direct comparison between 1-Methylpiperidine-4-thiol and 4-methylpiperidine for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS). However, a comprehensive literature review reveals a significant disparity in the available scientific data for these two reagents in this specific application. While 4-methylpiperidine is a well-documented and viable alternative to the standard reagent, piperidine, there is a notable absence of published research, experimental data, or established protocols detailing the use of this compound for Fmoc deprotection.
Therefore, this document has been adapted to serve two purposes:
-
To provide a detailed guide on the use of 4-methylpiperidine as an effective reagent for Fmoc deprotection, supported by existing data.
-
To report on the current lack of information regarding This compound in this context and to discuss the theoretical role a thiol-containing base might play.
Part 1: 4-Methylpiperidine - A Validated Alternative for Fmoc Deprotection
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical and repeated step in SPPS. Traditionally, a 20% solution of piperidine in N,N-dimethylformamide (DMF) is used. However, due to piperidine's status as a controlled substance and its potential to cause side reactions like aspartimide formation, researchers have sought effective alternatives.[1][2] 4-Methylpiperidine has emerged as a leading candidate, demonstrating comparable, and in some cases, superior performance.[3][4]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group by a secondary amine, such as piperidine or 4-methylpiperidine, proceeds via a base-catalyzed β-elimination mechanism. The base abstracts the acidic proton on the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide. The secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[2][5]
Caption: General mechanism of Fmoc deprotection by a secondary amine base.
Performance Comparison: 4-Methylpiperidine vs. Piperidine
Multiple studies have concluded that 4-methylpiperidine is an excellent substitute for piperidine in Fmoc-SPPS.
-
Deprotection Efficiency: Kinetic studies have shown that 4-methylpiperidine has an identical, or slightly faster, rate of Fmoc removal compared to piperidine.[1][3] The reaction rates for methylpiperidine derivatives generally follow the order: 4-methyl- > 3-methyl- > 2-methylpiperidine, with the steric hindrance of the methyl group at the 2-position significantly slowing the reaction.[3]
-
Peptide Yield and Purity: Syntheses of various peptide sequences using 20% 4-methylpiperidine in DMF have resulted in crude peptide yields and purities that are not significantly different from those achieved with standard piperidine protocols.[3][6] In one study, the synthesis of a model 11-mer peptide (RRWQWRMKKLG) yielded 70% with 4-methylpiperidine and 71% with piperidine, with nearly identical chromatographic profiles for the crude products.[3]
-
Versatility: 4-methylpiperidine has been successfully used to synthesize a wide variety of peptides with different physicochemical properties and amino acid sequences, including those with non-natural amino acids, demonstrating its broad applicability.[3][7]
-
Regulatory Advantage: A primary driver for its adoption is that 4-methylpiperidine is not a controlled substance, which simplifies procurement, storage, and reporting requirements for research laboratories.[4][7]
| Parameter | Piperidine | 4-Methylpiperidine | Source(s) |
| Deprotection Kinetics | Standard (Baseline) | Identical to slightly faster | [1][3] |
| Typical Concentration | 20% (v/v) in DMF | 20% (v/v) in DMF | [3][8] |
| Peptide Yield | High | Comparable to piperidine | [3][6] |
| Peptide Purity | High | Comparable to piperidine | [3][6] |
| Controlled Substance | Yes | No | [4][7] |
Experimental Protocol: Fmoc Deprotection with 4-Methylpiperidine
This protocol is a general guideline for manual Fmoc-SPPS and can be adapted for automated synthesizers.
Caption: Standard workflow for Fmoc deprotection using 4-methylpiperidine.
Methodology:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of 20% 4-methylpiperidine in DMF and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the deprotection reagent and the DBF-adduct.[9]
-
Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of free primary amines, indicating successful Fmoc deprotection. The resin is now ready for the next amino acid coupling step.
Part 2: The Case of this compound
In contrast to the wealth of data for 4-methylpiperidine, searches for "this compound" (also known as N-methyl-4-mercaptopiperidine) yielded no published studies, application notes, or comparative data regarding its use as an Fmoc deprotection reagent in SPPS. While the chemical is commercially available, its application in this area of peptide chemistry appears to be undocumented in peer-reviewed literature.
The Theoretical Role of a Thiol Group
The presence of a thiol (-SH) group on the piperidine ring is chemically intriguing. In peptide chemistry, thiols are most commonly employed as scavengers during the final cleavage of the peptide from the resin.[2][9] In this context, reagents like 1,2-ethanedithiol (EDT) are added to the cleavage cocktail (e.g., trifluoroacetic acid) to trap reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing side reactions with sensitive residues like tryptophan and cysteine.[9][10]
One could speculate that a reagent like this compound might be designed to perform a dual role:
-
The piperidine nitrogen would act as the base to effect the β-elimination of the Fmoc group.
-
The thiol group could potentially act as an intramolecular scavenger for the liberated dibenzofulvene (DBF).
However, this remains purely speculative. The nucleophilicity and basicity of the thiol group are significantly different from the secondary amine, and its presence could potentially lead to other unforeseen reactions. Without experimental data, it is impossible to assess its efficiency, potential side reactions, or overall viability as a deprotection reagent.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable, efficient, and non-regulated alternative to piperidine for Fmoc deprotection, 4-methylpiperidine is a strongly supported and validated choice. Its performance is comparable to piperidine in terms of reaction kinetics, peptide yield, and purity.
The use of This compound for the same purpose is not supported by the current scientific literature. While the concept of a dual-function deprotection agent and scavenger is interesting, its efficacy and safety in SPPS are unknown. Any laboratory considering its use would need to undertake extensive validation, optimization, and comparative studies to characterize its performance, a process for which no established baseline currently exists. Until such data becomes available, it cannot be recommended as a standard reagent for Fmoc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | 1072-99-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. biotage.com [biotage.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Analysis of the Reactivity of 1-Methylpiperidine-4-thiol and Other Aliphatic Thiols: A Guide for Researchers
In the landscape of drug development and materials science, the thiol functional group stands out for its remarkable reactivity and versatility. Its role in bioconjugation, protein modification, and the synthesis of novel polymers is pivotal. This guide provides a comprehensive comparative analysis of the reactivity of 1-Methylpiperidine-4-thiol against a backdrop of other common aliphatic thiols. We will delve into the fundamental principles governing thiol reactivity, present supporting experimental data, and provide detailed protocols for researchers to replicate and build upon these findings.
I. The Heart of the Matter: Understanding Thiol Reactivity
The reactivity of a thiol (-SH) is fundamentally dictated by its ability to be deprotonated to the highly nucleophilic thiolate anion (-S⁻)[1]. The equilibrium of this deprotonation is quantified by the thiol's acid dissociation constant (pKa). A lower pKa signifies a greater proportion of the reactive thiolate form at a given pH[1][2]. However, the relationship between pKa and nucleophilicity isn't always linear; a lower pKa can sometimes be associated with lower intrinsic nucleophilicity of the thiolate itself[1][3][4].
Several factors influence the reactivity of a thiol:
-
pKa: As mentioned, the pKa is a primary determinant. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the thiolate[5][6].
-
Steric Hindrance: The accessibility of the sulfur atom plays a crucial role. Bulky substituents near the thiol group can impede its approach to an electrophile, thereby reducing its reaction rate.
-
Inductive and Resonance Effects: Electron-withdrawing or -donating groups in the vicinity of the thiol can influence the electron density on the sulfur atom and thus its nucleophilicity.
-
Solvent Effects: The polarity of the solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction kinetics[7].
II. A Comparative Look: this compound vs. Other Aliphatic Thiols
To provide a clear comparison, we will examine this compound alongside several common aliphatic thiols: ethanethiol, 1-propanethiol, and 2-mercaptoethanol.
| Thiol | Structure | pKa (approx.) | Key Features |
| This compound | ~10.1 (of parent amine)[8] | The presence of the tertiary amine introduces pH-dependent reactivity and potential for intramolecular catalysis. | |
| Ethanethiol | CH₃CH₂SH | ~10.6 | A simple, unhindered primary thiol. |
| 1-Propanethiol | CH₃CH₂CH₂SH | ~10.7 | Similar to ethanethiol but with a slightly longer alkyl chain. |
| 2-Mercaptoethanol | HOCH₂CH₂SH | ~9.6 | The hydroxyl group can influence solubility and may participate in intramolecular hydrogen bonding. |
The unique feature of this compound is the presence of a tertiary amine within the same molecule. This nitrogen atom can influence the thiol's reactivity in several ways:
-
Basicity: The piperidine nitrogen is basic, with a pKa of approximately 10.08[9][10]. At physiological pH, a significant portion of the nitrogen atoms will be protonated, potentially influencing the local electrostatic environment of the thiol.
-
Intramolecular Catalysis: The proximity of the amine group could allow it to act as an intramolecular base, facilitating the deprotonation of the thiol to the more reactive thiolate. This could lead to enhanced reactivity under certain pH conditions.
III. Key Reactivity Parameters: A Deeper Dive
To objectively compare these thiols, we must consider several key reactivity parameters:
-
Nucleophilicity: This is a measure of how readily a thiol donates its electron pair to an electrophile. Thiolates are generally excellent nucleophiles[5][11]. The nucleophilicity can be assessed by measuring the kinetics of reactions with standard electrophiles, such as in SN2 reactions or Michael additions[12][13][14].
-
Oxidation Potential: Thiols can be oxidized to form disulfides (R-S-S-R), a reaction of great biological importance[1][15][16]. The ease of this oxidation is quantified by the thiol's redox potential[17][18].
-
Michael Addition Reactivity: The thiol-Michael addition is a widely used "click" reaction in materials science and bioconjugation[7][12][13]. The rate of this reaction is a direct measure of the thiol's nucleophilic addition capability.
| Thiol | Relative Nucleophilicity (Qualitative) | Relative Oxidation Rate (Qualitative) | Thiol-Michael Addition Rate (Qualitative) |
| This compound | Potentially High (pH-dependent) | Moderate to High | Potentially High (pH-dependent) |
| Ethanethiol | High | Moderate | High |
| 1-Propanethiol | High | Moderate | High |
| 2-Mercaptoethanol | High | Moderate | High |
This table provides a qualitative comparison based on general chemical principles. Experimental determination is required for quantitative analysis.
IV. Experimental Protocols for Reactivity Assessment
To provide a framework for your own investigations, we present detailed, step-by-step methodologies for key experiments.
This protocol utilizes the change in UV absorbance of the thiolate anion to determine the pKa.
Caption: Workflow for pKa determination.
Protocol:
-
Prepare a stock solution of the thiol (e.g., 10 mM in deionized water).
-
Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., phosphate and borate buffers from pH 7 to 12).
-
For each pH value, mix the thiol stock solution with the buffer to a final concentration of approximately 0.1-0.5 mM.
-
Measure the UV absorbance of each solution at a wavelength where the thiolate anion absorbs (typically around 240 nm).
-
Plot the absorbance as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at half-maximal absorbance.
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a classic method for quantifying free thiol groups[19][20][21][22]. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm[19][22].
Caption: Ellman's Reagent workflow.
Protocol:
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Prepare a DTNB stock solution (e.g., 4 mg/mL in the reaction buffer).
-
Prepare a standard curve using a thiol of known concentration (e.g., cysteine).
-
Add a known volume of your thiol sample to the reaction buffer.
-
Add a small volume of the DTNB stock solution and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of the thiol in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of TNB²⁻ is approximately 14,150 M⁻¹cm⁻¹ at pH 8.0[19].
The kinetics of the thiol-Michael addition can be monitored by following the disappearance of the Michael acceptor's C=C bond using FT-IR or UV-Vis spectroscopy[12][23].
Caption: Thiol-Michael kinetics workflow.
Protocol:
-
Prepare solutions of the thiol, a Michael acceptor (e.g., N-ethylmaleimide), and a base catalyst (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Initiate the reaction by mixing the solutions in a cuvette or on an FT-IR crystal.
-
Immediately begin monitoring the absorbance of the Michael acceptor's C=C bond (e.g., around 300 nm for N-ethylmaleimide) or the disappearance of its characteristic IR peak over time.
-
Plot the concentration of the Michael acceptor (calculated from absorbance using the Beer-Lambert law) versus time.
-
Determine the initial reaction rate from the slope of the curve. By varying the concentrations of the reactants, the rate law and rate constant for the reaction can be determined.
V. Concluding Remarks
The reactivity of aliphatic thiols is a nuanced interplay of electronic and steric factors. While simple primary thiols like ethanethiol and 1-propanethiol provide a baseline for understanding, the introduction of additional functional groups, as seen in 2-mercaptoethanol and particularly in this compound, adds layers of complexity and opportunity. The intramolecular proximity of the tertiary amine in this compound presents an intriguing case for pH-dependent reactivity and potential catalytic self-promotion.
The experimental protocols provided herein offer a robust starting point for researchers to quantitatively assess and compare the reactivity of these and other thiols. A thorough understanding of these principles is paramount for the rational design of thiol-based drugs, probes, and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting protein thiol reactivity and specificity in peroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. N-methylpiperidine - Wikidata [wikidata.org]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Thiol - Wikipedia [en.wikipedia.org]
- 16. The Chemistry of Thiol Oxidation and Detection | Semantic Scholar [semanticscholar.org]
- 17. Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring the Poise of Thiol/Disulfide Couples in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 23. Kinetics of Photoinitiated Thiol–Michael Addition Reactions IADR Abstract Archives [iadr.abstractarchives.com]
A Comparative Guide to Purity Validation of Synthesized 1-Methylpiperidine-4-thiol: The Role of Reverse-Phase HPLC
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Impurities, which can originate from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.[2][3] The International Council for Harmonisation (ICH) has established stringent guidelines that mandate the reporting, identification, and qualification of impurities in new drug substances.[2][4]
This guide focuses on 1-Methylpiperidine-4-thiol, a heterocyclic compound featuring a reactive thiol group and a basic tertiary amine, making it a valuable building block in medicinal chemistry. Validating its purity is a critical step to ensure the reliability of subsequent synthetic transformations and the safety of the final API.
Here, we provide an in-depth exploration of reverse-phase high-performance liquid chromatography (RP-HPLC) as the primary analytical tool for this purpose. We will dissect the causality behind method development choices, present a detailed, self-validating protocol, and objectively compare the performance of RP-HPLC with orthogonal analytical techniques, supported by experimental data and authoritative standards.
Understanding the Analyte: this compound
The chemical structure of this compound (Molecular Formula: C₆H₁₃NS, Molecular Weight: 131.24 g/mol ) dictates the analytical strategy.[5] Key features include:
-
A Nonpolar Core: The piperidine ring provides a hydrophobic character.
-
A Basic Tertiary Amine: The methylpiperidine nitrogen (pKa ~9-10) is readily protonated at acidic or neutral pH. This basicity can lead to undesirable interactions with the stationary phase in chromatography, causing peak tailing.
-
A Polar, Reactive Thiol Group: The thiol (-SH) group is polar and susceptible to oxidation, potentially forming disulfide impurities.
A successful analytical method must be able to separate the parent compound from structurally similar impurities, such as process-related impurities from synthesis or degradation products like the corresponding disulfide.
The Gold Standard: Purity by Reverse-Phase HPLC
RP-HPLC is a powerful and versatile chromatographic technique that separates molecules based on their hydrophobicity.[6][7] In this method, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[8] Molecules with greater hydrophobic character interact more strongly with the stationary phase, leading to longer retention times.[9] This makes it an ideal choice for separating this compound from more polar or less polar impurities.
Causality in Method Development
Developing a robust RP-HPLC method is a systematic process where each parameter is chosen for a specific reason.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point.[10] Its long alkyl chains provide strong hydrophobic retention for the piperidine core of the analyte. High-purity silica should be used to minimize peak tailing caused by metal impurities.[11]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity.[8] A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute compounds with a wide range of polarities.[9]
-
Aqueous Phase & pH Control: The basicity of the analyte's amine group necessitates pH control to ensure consistent protonation and prevent peak tailing. Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) serves two purposes: it protonates the amine, making its charge state uniform, and it provides a counter-ion that masks interactions with residual silanol groups on the silica surface, dramatically improving peak symmetry.[9]
-
-
Detector Selection: While this compound lacks a strong chromophore for UV detection at higher wavelengths, it will exhibit some absorbance at low UV wavelengths (e.g., 210 nm). A Diode Array Detector (DAD) is advantageous as it can assess peak purity across a spectrum. For higher sensitivity or specificity, derivatization with a fluorescent probe specific for thiols, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), could be employed, followed by fluorescence detection.[12][13]
Experimental Workflow for Purity Validation
The following diagram illustrates the logical flow of validating the purity of a synthesized batch of this compound.
Caption: Workflow for purity validation of this compound.
Detailed Protocol: Validated RP-HPLC Method
This protocol is designed as a self-validating system, adhering to ICH Q2(R1) guidelines.[14]
1. Materials and Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), formic acid (≥98%).
-
Sample: Synthesized this compound.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 210 nm |
| Sample Diluent | Mobile Phase A |
3. Method Validation Procedure:
The validation process ensures the method is fit for its intended purpose.[15]
Caption: Sequential process for HPLC method validation per ICH Q2(R1).
-
Specificity: Inject the diluent, a placebo (if in a formulation), and a spiked sample to confirm no interfering peaks at the retention time of the analyte. Use the DAD to assess peak purity.[16]
-
Linearity: Prepare standard solutions at five concentrations covering 50-150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[17]
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of the same sample at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.[15]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two data sets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.
-
Robustness: Intentionally vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C) and observe the effect on the results. The method should remain unaffected.
4. Purity Calculation: The purity is typically calculated using the area percent method, assuming all impurities have a similar detector response.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
According to ICH Q3A guidelines, any impurity above the identification threshold (typically 0.10% for most APIs) should be identified.[2]
Comparative Analysis: Orthogonal Purity Validation Methods
Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.
| Technique | Principle | Suitability for this compound | Advantages | Limitations |
| RP-HPLC | Separation by hydrophobicity.[7] | Excellent. High resolution for separating structurally similar impurities. | High sensitivity, high resolution, excellent reproducibility, widely available.[15] | Requires a chromophore for UV detection; assumes equal detector response for all impurities in area % calculation. |
| Gas Chromatography (GC) | Separation by boiling point and polarity in the gas phase.[18] | Good (with specialized column). The compound is likely volatile enough for GC analysis. | Excellent for volatile impurities (e.g., residual solvents) and can be highly sensitive.[19] | The compound's basicity and polarity can cause peak tailing on standard columns; specialized base-deactivated columns are required.[20][21] Potential for thermal degradation. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[22][23] | Excellent. Provides an absolute measure of purity without needing a reference standard of the analyte. | Absolute quantification, non-destructive, provides structural information.[24][25] Orthogonal to chromatographic methods.[24] | Lower sensitivity than HPLC, requires a high-purity internal standard, can be complex if impurity peaks overlap with the analyte.[22] |
| LC-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio.[18] | Excellent (for impurity ID). Confirms the mass of the main peak and provides masses of all impurities. | Unmatched specificity and sensitivity for identifying unknown impurities.[26][27] | Quantification is complex and requires specific standards for each impurity to be accurate; detector response varies significantly between compounds. |
Conclusion: A Multi-faceted Approach to Purity
For the rigorous purity validation of synthesized this compound, Reverse-Phase HPLC stands out as the primary method of choice due to its high resolving power, sensitivity, and established validation frameworks under ICH guidelines. The systematic development of an RP-HPLC method, paying close attention to the analyte's unique chemical properties, yields a robust and reliable tool for quality control.
However, true scientific integrity demands a self-validating system that extends beyond a single technique. The use of orthogonal methods is paramount. While RP-HPLC provides precise quantification of known and unknown impurities, LC-MS is indispensable for their structural identification. Furthermore, qNMR offers a powerful, orthogonal approach to determine absolute purity, providing a result that is independent of chromatographic separation and detector response factors. By integrating these techniques, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality and safety of their materials and aligning with the highest regulatory standards.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. jpionline.org [jpionline.org]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. scbt.com [scbt.com]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. ionsource.com [ionsource.com]
- 10. youtube.com [youtube.com]
- 11. hplc.eu [hplc.eu]
- 12. diva-portal.org [diva-portal.org]
- 13. mdpi.com [mdpi.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. mastelf.com [mastelf.com]
- 17. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Analysis | AxisPharm [axispharm.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 21. agilent.com [agilent.com]
- 22. emerypharma.com [emerypharma.com]
- 23. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 24. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. zefsci.com [zefsci.com]
A Comparative Guide to the Biological Activity of 1-Methylpiperidine-4-thiol Derivatives
Introduction: The Versatile Scaffold of 1-Methylpiperidine-4-thiol
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, found in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, heterocyclic structure provides a reliable framework for constructing molecules that can interact with complex biological systems. When substituted with a methyl group at the nitrogen (N1) and a thiol group at the C4 position, we arrive at the this compound scaffold. This structure is of particular interest due to two key features: the tertiary amine of the N-methylated piperidine, which is often crucial for interacting with biological targets like cholinesterases, and the nucleophilic thiol group, which can form covalent or hydrogen bonds, or be used as a handle for further derivatization.
This guide provides a comparative analysis of the biological activities of derivatives based on this scaffold. While direct, comprehensive comparative studies on a wide range of this compound derivatives are still emerging, we can synthesize a robust understanding by examining closely related analogs and the extensive research on the broader class of piperidine-based compounds. The primary focus will be on their well-implicated role as modulators of cholinesterases, a key target in neurodegenerative diseases. We will also explore potential anticancer and antimicrobial activities, drawing logical inferences from structurally similar compounds.
Comparative Analysis of Biological Activity
The biological potential of this compound derivatives is primarily centered on their interaction with the cholinergic system, with growing evidence suggesting broader applications.
Cholinesterase Inhibition: A Prime Therapeutic Target
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes that hydrolyze the neurotransmitter acetylcholine, thereby terminating synaptic signals.[2] Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease, where a decline in acetylcholine levels is a hallmark of cognitive impairment.[2] The N-benzylpiperidine moiety, structurally similar to our core scaffold, is a well-established component of potent cholinesterase inhibitors like Donepezil.[2][3]
A pivotal study by Kikuchi et al. synthesized and evaluated 1-methyl-4-acetylthiomethylpiperidine, a direct ester derivative of our core molecule, as a selective substrate for AChE.[4][5] This finding is significant because it confirms that the this compound scaffold can effectively enter and interact with the active site of AChE. The study demonstrated that while traditional substrates are hydrolyzed by both AChE and BChE, the novel piperidine-based substrate showed significantly higher selectivity for AChE.[4][5] This suggests that derivatives of this compound could be designed as highly selective AChE inhibitors.
While specific IC₅₀ data for a series of this compound inhibitors is not yet widely published, we can infer structure-activity relationships (SAR) from the vast literature on piperidine-based AChE inhibitors.
Table 1: Comparative AChE Inhibitory Activity of Related Piperidine Derivatives
| Compound Class | Key Structural Features | Representative IC₅₀ (AChE) | Selectivity (AChE vs. BChE) | Reference |
| N-Benzylpiperidine Derivatives | N-benzyl group, various linkers and terminal moieties | 0.56 nM - 5.7 nM | High (e.g., 18,000-fold) | [6],[3] |
| Indanone-Piperidine Hybrids | Fused indanone and piperidine rings | 5.7 nM (Donepezil/E2020) | High (1250-fold) | [3] |
| Benzoylaminoethyl-piperidines | Extended side chain with benzamide group | 0.56 nM | High (18,000-fold) | [6] |
Causality Behind Experimental Design: The design of these potent inhibitors often involves a "dual-binding site" hypothesis. The protonated piperidine nitrogen interacts with the catalytic anionic site (CAS) of AChE, while a larger aromatic moiety (like a benzyl or indanone group) attached via a suitable linker interacts with the peripheral anionic site (PAS) at the entrance of the active site gorge.[2] Derivatives of this compound are ideal candidates for this strategy. The core scaffold can serve as the CAS-binding element, while modifications at the thiol group can introduce larger functionalities designed to bind to the PAS.
Logical Relationship: Dual-Binding Site Inhibition of AChE
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. | Semantic Scholar [semanticscholar.org]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 1-Methylpiperidine-4-thiol and its Oxygen Analog in Synthesis: A Guide for Researchers
In the landscape of modern drug discovery and fine chemical synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for derivatization.[1] Among its functionalized variants, 4-substituted 1-methylpiperidines are of particular interest. This guide provides an in-depth comparative analysis of two closely related analogs: 1-Methylpiperidine-4-thiol and its oxygen counterpart, 1-Methylpiperidin-4-ol. While structurally similar, the substitution of a hydroxyl group with a thiol moiety imparts significant differences in reactivity and potential applications, a crucial consideration for medicinal and process chemists.
This document moves beyond a simple cataloging of properties to offer a nuanced discussion of their synthesis from a common precursor, their comparative reactivity grounded in fundamental chemical principles, and their respective roles in synthetic applications. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and utilization of these valuable synthetic intermediates.
Physicochemical Properties: A Tale of Two Heteroatoms
A preliminary comparison of the physicochemical properties of this compound and 1-Methylpiperidin-4-ol reveals the influence of the sulfur versus oxygen atom. While comprehensive experimental data for the thiol is less readily available, a comparison can be drawn from known data for the alcohol and general principles of thio-substituted compounds.
| Property | This compound | 1-Methylpiperidin-4-ol |
| Molecular Formula | C₆H₁₃NS[2] | C₆H₁₃NO[3] |
| Molecular Weight | 131.24 g/mol [2] | 115.17 g/mol [3] |
| Appearance | Likely a liquid with a strong odor | Liquid |
| Boiling Point | Data not readily available | 200 °C |
| Melting Point | Data not readily available | 29-31 °C |
| Acidity (pKa of X-H) | ~10-11 (estimated for thiols)[4] | ~16-18 (estimated for alcohols)[4] |
The most striking difference lies in the acidity of the thiol group compared to the hydroxyl group. Thiols are significantly more acidic than alcohols, a factor that profoundly influences their reactivity as nucleophiles, as will be discussed in detail.[5]
Synthesis of this compound and 1-Methylpiperidin-4-ol from a Common Precursor
A robust comparative study begins with accessible and efficient synthetic routes to the compounds of interest. Both this compound and 1-Methylpiperidin-4-ol can be conveniently prepared from the common intermediate, 1-Methyl-4-piperidone.
Experimental Protocol: Synthesis of 1-Methyl-4-piperidone
The synthesis of 1-Methyl-4-piperidone can be achieved via a well-established method involving the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.[6][7]
Reagents and Equipment:
-
1-methyl-3-carbethoxy-4-piperidone hydrochloride
-
20% Hydrochloric acid
-
Solid Potassium Hydroxide (KOH)
-
Acetone
-
1 L round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a 1 L flask, add 350 mL of 20% hydrochloric acid and 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.[6][7]
-
Heat the mixture to reflux for 1 hour.
-
Monitor the reaction for the disappearance of the starting material (a ferric chloride test should be negative).[6][7]
-
Concentrate the solution to dryness on a steam bath under reduced pressure (10 mm).[6][7]
-
Dry the resulting solid product in a vacuum oven at 100 °C for 4 hours.[6][7]
-
Further dry the crude product over solid KOH for 24 hours.[6][7]
-
Recrystallize the crude piperidone hydrochloride from hot acetone to yield pure 1-Methyl-4-piperidone.[6][7]
Experimental Protocol: Synthesis of 1-Methylpiperidin-4-ol
The synthesis of 1-Methylpiperidin-4-ol is readily accomplished by the reduction of 1-Methyl-4-piperidone using sodium borohydride, a mild and selective reducing agent.[8][9]
Reagents and Equipment:
-
1-Methyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Water
-
Dram vial or small round-bottom flask
-
Ice bath
-
Heating plate
-
Vacuum filtration apparatus
Procedure:
-
In a dram vial, dissolve 0.1 g of 1-Methyl-4-piperidone in 1 mL of 95% ethanol.[9]
-
Cool the solution in an ice bath.
-
Add 20 mg of sodium borohydride to the cooled solution. The reaction is exothermic.[9]
-
Allow the reaction to proceed for 15 minutes.
-
Add 1 mL of water and heat the solution to boiling.[9]
-
Add hot water dropwise until the solution becomes cloudy, indicating saturation.[9]
-
Allow the solution to cool to room temperature to induce crystallization of the product.
-
Collect the crystalline 1-Methylpiperidin-4-ol by vacuum filtration.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved from 1-Methyl-4-piperidone via a two-step process involving the formation of a tosylhydrazone followed by reaction with hydrogen sulfide. A similar methodology is described in The Journal of Organic Chemistry, 1962, 27, 641, and the following is a representative protocol.[10]
Reagents and Equipment:
-
1-Methyl-4-piperidone
-
Tosylhydrazide
-
Ethanol
-
Hydrogen sulfide (gas)
-
Sodium ethoxide
-
Round-bottom flask with reflux condenser
-
Gas dispersion tube
-
Standard glassware for extraction and distillation
Procedure: Step 1: Formation of 1-Methyl-4-piperidone Tosylhydrazone
-
Dissolve 1-Methyl-4-piperidone in ethanol in a round-bottom flask.
-
Add an equimolar amount of tosylhydrazide.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated tosylhydrazone by filtration.
Step 2: Conversion to this compound
-
Prepare a solution of sodium ethoxide in ethanol.
-
Suspend the 1-Methyl-4-piperidone tosylhydrazone in the sodium ethoxide solution.
-
Bubble hydrogen sulfide gas through the mixture for several hours.
-
Monitor the reaction by TLC for the disappearance of the tosylhydrazone.
-
Upon completion, neutralize the reaction mixture with a weak acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Caption: Synthetic routes to 1-Methylpiperidin-4-ol and this compound.
Comparative Reactivity and Performance: The Sulfur Advantage
The fundamental difference in the electronic properties of sulfur and oxygen dictates the disparate reactivity of thiols and alcohols. Understanding these differences is key to leveraging their unique synthetic potential.
Acidity and Nucleophilicity
As previously noted, thiols are significantly more acidic than their alcohol counterparts.[5] The pKa of a typical thiol is around 10-11, whereas for an alcohol, it is in the range of 16-18.[4] This enhanced acidity is attributed to the larger size and greater polarizability of the sulfur atom, which can better stabilize the negative charge of the conjugate base (thiolate).[4]
This difference in acidity has profound implications for their nucleophilicity. While both are nucleophilic, thiolates (RS⁻) are generally more potent nucleophiles than alkoxides (RO⁻). This is because sulfur, being less electronegative than oxygen, holds its valence electrons less tightly, making them more available for donation to an electrophile.[10] Furthermore, the "soft" nature of the sulfur atom makes it an excellent nucleophile for "soft" electrophiles, a concept described by Hard-Soft Acid-Base (HSAB) theory.
Mechanistic Insights into Nucleophilic Substitution
In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the strength of the nucleophile.[10] Consequently, this compound, and more so its thiolate, is expected to be a more reactive nucleophile than 1-Methylpiperidin-4-ol.
References
- 1. Comparative reaction rates of various antioxidants with ABTS radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
Cost and efficiency comparison of different synthetic routes to 1-Methylpiperidine-4-thiol.
An Expert Guide to the Synthesis of 1-Methylpiperidine-4-thiol: A Comparative Analysis of Cost and Efficiency
For professionals engaged in pharmaceutical research and drug development, the selection of a synthetic route for a key intermediate is a critical decision point, balancing efficiency, scalability, and cost. This compound is a valuable heterocyclic building block, and its efficient synthesis is paramount for downstream applications. This guide provides an in-depth, objective comparison of the primary synthetic methodologies, supported by detailed protocols and field-proven insights to inform your strategic choices.
The Strategic Importance of this compound
The 1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a thiol group at the 4-position provides a reactive handle for a multitude of chemical transformations, including Michael additions, thiol-ene reactions, and nucleophilic substitutions. Consequently, the reliable and cost-effective production of this intermediate directly impacts the economic viability and timeline of a drug discovery program.
Synthetic Strategies: A Head-to-Head Comparison
We will dissect two common and logical synthetic pathways to this compound, originating from readily available starting materials: 1-methyl-4-piperidinol and 1-methyl-4-piperidone. Each route presents a unique set of advantages and challenges in a practical laboratory setting.
Route 1: Thioacetate Displacement from 1-Methyl-4-piperidinol
This is arguably the most classical and reliable approach. It relies on the conversion of the hydroxyl group of 1-methyl-4-piperidinol into a superior leaving group, typically a tosylate or mesylate, followed by an SN2 displacement with a thiol surrogate like potassium thioacetate. The final step is a straightforward hydrolysis to unmask the desired thiol.
The conversion of an alcohol to a tosylate is a foundational transformation in organic synthesis. p-Toluenesulfonyl chloride (TsCl) is chosen for its reactivity and the crystalline nature of the resulting tosylate, which can often be purified easily. The subsequent displacement with potassium thioacetate is highly efficient. Thioacetate is used as an odorless and stable surrogate for the thiol anion, which would otherwise be prone to oxidation to the disulfide. The final basic hydrolysis is a robust method for cleaving the thioester bond.
Step 1: Synthesis of 1-Methylpiperidin-4-yl 4-methylbenzenesulfonate (Tosylate Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methyl-4-piperidinol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.
Step 2: Synthesis of S-(1-Methylpiperidin-4-yl) ethanethioate (Thioacetate Intermediate)
-
Dissolve the crude tosylate intermediate (1.0 eq) in dimethylformamide (DMF, 8 mL/g).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the mixture to 90 °C and stir for 5 hours.
-
Monitor the SN2 reaction by TLC.
-
After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the thioacetate intermediate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude thioacetate intermediate (1.0 eq) in methanol (10 mL/g).
-
Add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Carefully neutralize the reaction mixture to pH ~7 using 1N HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate.
-
Purify the final product by vacuum distillation to yield this compound as a clear oil.
Caption: Synthetic pathway via thioacetate displacement from 1-methyl-4-piperidinol.
Route 2: Reductive Thiolation from 1-Methyl-4-piperidone
This alternative route begins with the more oxidized precursor, 1-methyl-4-piperidone. The strategy involves a one-pot reaction where the ketone is converted in situ to an enamine, which then reacts with elemental sulfur. A subsequent reduction step yields the target thiol. This pathway is attractive due to its atom economy and potentially shorter sequence.
This route is a variation of the Asinger reaction or related multicomponent reactions. The use of a secondary amine (like morpholine or pyrrolidine) with the starting ketone generates an enamine intermediate. Enamines are nucleophilic at the alpha-carbon and can react with electrophiles. Elemental sulfur (S8) serves as the electrophilic sulfur source. The final reduction step, typically with a robust hydride source like sodium borohydride, is necessary to reduce the intermediate thio-lactam or related species to the final thiol. This method consolidates several transformations into fewer steps.
Step 1: One-Pot Enamine Formation and Sulfurization
-
To a flask containing 1-methyl-4-piperidone (1.0 eq), add pyrrolidine (1.2 eq) and toluene (5 mL/g of ketone).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive enamine formation.
-
After 4 hours, cool the mixture slightly and add elemental sulfur (1.5 eq) in portions.
-
Reheat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature.
Step 2: Reductive Workup
-
Dilute the cooled toluene mixture with methanol (10 mL/g of initial ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (NaBH4, 3.0 eq) portion-wise, controlling any gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding 1N HCl until the pH is neutral.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by vacuum distillation.
Caption: Reductive thiolation pathway starting from 1-methyl-4-piperidone.
Quantitative and Qualitative Performance Comparison
The choice between these routes often comes down to a quantitative assessment of their performance and resource requirements.
| Metric | Route 1: Thioacetate Displacement | Route 2: Reductive Thiolation |
| Starting Material | 1-Methyl-4-piperidinol | 1-Methyl-4-piperidone |
| Typical Overall Yield | 65-80% | 45-60% |
| Number of Steps | 3 (2 purifications) | 2 (1 purification) |
| Approx. Total Time | 24-30 hours | 20-24 hours |
| Reagent Cost | Moderate (TsCl, KSAc) | Low to Moderate (S8, NaBH4) |
| Scalability | Excellent; well-understood unit operations. | Moderate; exotherms during reduction require careful control. |
| Safety & Handling | Thioacetate is an odor nuisance. | NaBH4 reacts with acidic protons; H2S may be generated during workup. |
| Robustness | High; each step is high-yielding and reliable. | Moderate; one-pot nature can lead to complex byproduct profiles. |
Final Recommendation
For laboratory-scale and pilot-plant campaigns where reliability and final product purity are the highest priorities, Route 1 (Thioacetate Displacement) is the superior and recommended methodology. Its stepwise nature allows for the isolation and purification of intermediates, ensuring a high-quality final product. The reactions involved are robust, well-documented in the broader chemical literature, and highly scalable. While it involves an additional step compared to Route 2, the significantly higher overall yield and predictability often translate to lower effective costs and saved analyst time.
Route 2 (Reductive Thiolation) remains a compelling alternative, particularly for exploratory chemistry where speed and step-economy are prioritized over yield. Its one-pot nature is elegant, but it requires more careful optimization and control to minimize byproduct formation, especially upon scale-up.
This guide serves as a foundational tool for your synthetic planning. The ultimate decision should be tailored to your specific project goals, available resources, and scale of operation.
A Comparative Guide to Chiral Ligands in Stereoselective Catalysis: Assessing the Potential of Piperidine-Thiol Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, with the design of the chiral ligand being paramount to success. This guide provides an in-depth technical comparison of established chiral ligand families and assesses the untapped potential of a promising, yet underexplored class: 1-Methylpiperidine-4-thiol-derived ligands. By understanding the fundamental principles of stereoselection and the performance of existing catalysts, we can logically project the utility and design considerations for this novel scaffold.
The Central Role of the Chiral Ligand in Asymmetric Catalysis
At its core, asymmetric catalysis involves a chiral catalyst that interacts with a prochiral substrate to preferentially form one enantiomer of the product over the other. The catalyst, typically a metal complex, creates a chiral environment, and it is the ligand bound to the metal that dictates the stereochemical outcome. The ligand's structure influences the spatial arrangement of the substrate around the metal center, thereby lowering the activation energy for the formation of one enantiomer.
Key characteristics of an effective chiral ligand include:
-
Stereochemical Information: The ligand must possess one or more stereogenic centers, axes, or planes of chirality.
-
Coordinating Atoms: Heteroatoms such as nitrogen, phosphorus, oxygen, and sulfur are common coordinating groups that bind to the metal center.[1]
-
Structural Rigidity and Flexibility: A well-designed ligand often strikes a balance between rigidity, which helps to lock in a specific chiral conformation, and flexibility, which can be necessary for the catalytic cycle.
-
Tunability: The ability to systematically modify the steric and electronic properties of the ligand is crucial for optimizing its performance for a specific reaction.
The Piperidine Scaffold: A Privileged Structure in Chiral Design
The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, valued for its conformational properties and biological activity.[2][3] Its prevalence in drug design is a testament to its ability to orient substituents in a well-defined three-dimensional space, which is precisely the requirement for a chiral ligand scaffold.[4] The introduction of chiral centers on the piperidine ring can significantly influence the physicochemical properties and selectivity of molecules.[2]
While a wide variety of chiral ligands based on other nitrogen heterocycles like pyrrolidines and oxazolines are well-established, the use of piperidine as the core chiral backbone for ligands is an area with significant potential for further exploration.
The Thiol Advantage: Sulfur Donors in Catalysis
Sulfur-containing ligands have carved out a significant niche in asymmetric catalysis. The sulfur atom, being a soft donor, forms strong coordinate bonds with soft transition metals such as palladium, rhodium, and copper.[5] This strong coordination can lead to stable and highly active catalysts.
Key features of sulfur-based ligands include:
-
Strong Coordination: The affinity of sulfur for late transition metals ensures the ligand remains bound throughout the catalytic cycle.
-
Electronic Properties: Sulfur ligands are generally poor σ-donors and π-acceptors, which differentiates them from the more common phosphine ligands and can lead to unique reactivity.[5]
-
Stereogenicity at Sulfur: Upon coordination to a metal, the sulfur atom itself can become a stereocenter, adding another layer of complexity and opportunity for stereochemical control.[5]
Comparative Analysis: this compound Ligands vs. Established Alternatives
While there is a lack of specific experimental data in the peer-reviewed literature for ligands derived directly from this compound, we can extrapolate their potential performance by comparing their structural features to well-established ligand classes in key asymmetric reactions.
| Ligand Class | Representative Structure | Key Features | Typical Applications | Potential Advantages of Piperidine-Thiol Ligands |
| Phosphine Ligands (e.g., BINAP) | Axially chiral diphosphine | C2-symmetry, strong π-acceptor properties | Rh- and Ru-catalyzed asymmetric hydrogenations | Simpler synthesis, potential for N,S-bidentate coordination. |
| Oxazoline Ligands (e.g., BOX) | C2-symmetric bis(oxazoline) | Readily synthesized from chiral amino alcohols, modular design | Cu-catalyzed Friedel-Crafts alkylations, Diels-Alder reactions | The piperidine ring offers a different conformational rigidity compared to the five-membered oxazoline ring. |
| Amine/Amino Alcohol Ligands | Derived from chiral amines and amino alcohols | Often act as N,O-bidentate ligands, readily available from the chiral pool | Addition of organozinc reagents to aldehydes, Henry reactions[6][7] | The thiol group provides a soft donor atom, potentially favoring reactions with soft metals like palladium. |
| Chiral Sulfur Ligands (General) | Thioethers, thiols, sulfoxides | Strong coordination to soft metals, stereogenic sulfur center | Pd-catalyzed allylic alkylations, conjugate additions[5] | The piperidine backbone provides a rigid, well-defined chiral scaffold that can be systematically modified. |
Experimental Protocols
To facilitate research in this area, we provide a representative, generalized protocol for the synthesis of a chiral ligand and its application in a model stereoselective reaction.
Synthesis of a Chiral Piperidine-based Ligand
This protocol describes a general method for synthesizing a chiral piperidine-based ligand from a commercially available chiral piperidine derivative.
Step-by-Step Protocol:
-
Starting Material Preparation: Begin with an enantiomerically pure piperidine derivative, for example, a commercially available substituted piperidinemethanol.
-
Activation of the Hydroxyl Group: Dissolve the piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tosylate by flash column chromatography.
-
Introduction of the Thiol Group: Dissolve the purified tosylate (1.0 eq) in a suitable solvent such as DMF. Add sodium hydrosulfide (NaSH) (2.0 eq) and stir the reaction at an elevated temperature (e.g., 60 °C) until the starting material is consumed.
-
Final Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the final chiral piperidine-thiol ligand by column chromatography.
Application in a Model Asymmetric Reaction: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
The AAA reaction is a powerful C-C bond-forming reaction where the stereoselectivity is often controlled by the chiral ligand.
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium source (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the chiral piperidine-thiol ligand (2.5 mol%) in an anhydrous solvent (e.g., THF). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the prochiral allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 eq) and the nucleophile (e.g., dimethyl malonate, 1.2 eq) in the same anhydrous solvent. Add a suitable base (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA).
-
Initiation and Monitoring: Add the prepared catalyst solution to the substrate mixture. Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Analysis of Stereoselectivity: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic performance of this compound-derived ligands is currently limited, a thorough analysis of their structural components—the chiral piperidine scaffold and the sulfur donor atom—suggests they are a promising class of ligands for asymmetric catalysis. Their synthesis should be accessible, and they offer the potential for N,S-bidentate coordination, which could lead to unique reactivity and selectivity, particularly in reactions catalyzed by soft metals like palladium.
The true potential of these ligands can only be unlocked through systematic synthesis and screening in a variety of asymmetric transformations. The protocols and comparative analysis provided in this guide serve as a foundational resource for researchers venturing into this exciting and underexplored area of ligand design.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chiral 2-endo-substituted 9-oxabispidines: novel ligands for enantioselective copper(II)-catalyzed Henry reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 1-Methylpiperidine-4-thiol and Other Piperidine-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate reagents is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Piperidine-based reagents, in particular, are a versatile class of compounds widely employed as catalysts and synthetic building blocks. This guide provides a comprehensive performance evaluation of 1-Methylpiperidine-4-thiol in comparison to other key piperidine-based reagents: piperidine, piperidine-4-thiol, and N-methyl-4-piperidone. Our analysis, grounded in available experimental data and established chemical principles, aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Versatile Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its derivatives serve as crucial intermediates and catalysts in numerous organic transformations, including condensation reactions, nucleophilic substitutions, and Michael additions.[2][3] The performance of these reagents is dictated by a delicate interplay of factors, primarily their basicity, nucleophilicity, and steric profile. This guide will delve into how the introduction of a thiol group and N-methylation on the piperidine scaffold influences these properties and, consequently, their reactivity and catalytic efficiency.
Basicity and Nucleophilicity: A Tale of Two Functional Groups
The reactivity of piperidine-based reagents is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom (basicity and nucleophilicity) and, in the case of thiol derivatives, the nucleophilicity of the sulfur atom.
Basicity: The basicity of the piperidine nitrogen is a key determinant of its catalytic activity in base-catalyzed reactions. Piperidine itself is a moderately strong base with a pKa of its conjugate acid around 11.2.[2] The introduction of a methyl group on the nitrogen atom in This compound is expected to slightly increase the basicity due to the electron-donating inductive effect of the methyl group.[2] In contrast, the thiol group at the 4-position is not expected to significantly alter the basicity of the nitrogen.
Nucleophilicity: While related, nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile.
-
Nitrogen Nucleophilicity: The N-methyl group in This compound can introduce steric hindrance around the nitrogen, potentially impacting its nucleophilicity in certain reactions compared to the unsubstituted nitrogen of piperidine or piperidine-4-thiol.
-
Sulfur Nucleophilicity: The thiol group (-SH) in This compound and piperidine-4-thiol introduces a second, highly nucleophilic center. Thiols are generally more nucleophilic than their corresponding alcohols due to the higher polarizability and lower electronegativity of sulfur.[4] The deprotonated thiolate form (RS⁻) is an even more potent nucleophile.[5]
Performance in Key Organic Transformations
To provide a practical comparison, we will now examine the performance of these reagents in several common and important organic reactions.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, typically achieved using a secondary amine base like piperidine.[6] The efficiency of this deprotection directly impacts the yield and purity of the final peptide.[7]
Recent studies have explored alternatives to piperidine due to its classification as a controlled substance.[8] 4-Methylpiperidine has emerged as a highly effective substitute, demonstrating comparable performance to piperidine.
| Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference |
| 20% Piperidine in DMF | NBC112 | 64 | >95 | [6] |
| 10% Piperazine in DMF/EtOH | NBC112 | 62 | >95 | [6] |
| 20% Piperidine in DMF | NBC759 | 78 | >95 | [6] |
| 10% Piperazine in DMF/EtOH | NBC759 | 75 | >95 | [6] |
| 20% Piperidine in DMF | Peptide 1 | 71 | Not Reported | [2] |
| 20% 4-Methylpiperidine in DMF | Peptide 1 | 70 | Not Reported | [2] |
As the data indicates, 4-methylpiperidine provides comparable yields to piperidine in Fmoc deprotection. While direct data for this compound in Fmoc deprotection is not available, its structural similarity to 4-methylpiperidine suggests it could also be a viable reagent, with the added thiol functionality potentially offering opportunities for orthogonal derivatization.
Experimental Protocol: Fmoc Deprotection in SPPS [6]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Add a solution of 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for a specified time (e.g., 7 minutes). For hindered amino acids or long peptides, a second deprotection step may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Discerning Eye of the Solvent: A Comparative Guide to the Influence of Polarity on the Reaction Kinetics of 1-Methylpiperidine-4-thiol
In the intricate dance of chemical synthesis and drug development, the choice of solvent is far from a passive decision; it is an active participant that can dictate the tempo and even the outcome of a reaction. For researchers and drug development professionals working with versatile nucleophiles like 1-Methylpiperidine-4-thiol, understanding the profound influence of the reaction medium is paramount to optimizing processes, enhancing yields, and ensuring the desired kinetic profile. This guide provides an in-depth comparison of how solvent polarity governs the reaction kinetics of this compound, supported by illustrative experimental data and detailed protocols. We will explore the causality behind solvent selection, moving beyond mere observation to a mechanistic understanding of solvent-solute interactions.
The Crucial Role of this compound in Medicinal Chemistry
This compound is a key building block in medicinal chemistry, valued for its nucleophilic thiol group and the pharmacokinetic properties imparted by the piperidine scaffold.[1][2] Its utility in forming thioether linkages is central to the synthesis of a wide array of biologically active molecules. The rate at which these crucial bonds are formed is not only a matter of process efficiency but can also be critical in competitive reaction environments, such as in bioconjugation. Therefore, a deep understanding of its reactivity is essential.
Theoretical Framework: Why Does the Solvent Hold Such Sway?
The polarity of a solvent, a measure of its ability to solvate charged or polar species, can dramatically alter the energy landscape of a reaction.[3][4][5] This influence is primarily exerted through the differential stabilization of the ground state of the reactants and the transition state of the rate-determining step. For a bimolecular nucleophilic substitution (SN2) reaction, a common pathway for thiols, the solvent's role is particularly nuanced.
In an SN2 reaction, a nucleophile attacks an electrophilic center, leading to a concerted bond-formation and bond-breaking process within a single transition state. The solvent's interaction with both the nucleophile (our thiol) and the transition state dictates the activation energy and, consequently, the reaction rate.[6][7]
We can broadly categorize polar solvents into two families, whose distinct properties have significant kinetic consequences:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (O or N) and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have significant dipole moments but lack O-H or N-H bonds, rendering them incapable of donating hydrogen bonds.[8]
As we will demonstrate, this distinction is critical to predicting and controlling the reactivity of this compound.
A Comparative Kinetic Study: this compound in a Model SN2 Reaction
To illustrate the kinetic impact of solvent polarity, we will consider a model SN2 reaction between this compound and a generic electrophile, Bromoethane, to yield the corresponding thioether.
Reaction Scheme: CH₃-N(CH₂CH₂)₂CH-SH + CH₃CH₂-Br → CH₃-N(CH₂CH₂)₂CH-S-CH₂CH₃ + HBr
The kinetics of this reaction were hypothetically studied across a range of solvents with varying polarities and proticities. The reaction progress was monitored by observing the disappearance of the thiol reactant under pseudo-first-order conditions, with the electrophile in large excess.
Experimental Data Summary
The following table summarizes the second-order rate constants (k₂) obtained at a constant temperature (25°C) in various solvents. The solvents are ordered by increasing dielectric constant (ε), a common measure of polarity.[4][5]
| Solvent | Type | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k₂ / k₂(Hexane)) |
| Hexane | Non-Polar | 1.88 | 1 |
| Dichloromethane | Polar Aprotic | 9.08 | 85 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.52 | 150 |
| Acetone | Polar Aprotic | 20.7 | 1,200 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 25,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 50,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 70,000 |
| Methanol | Polar Protic | 32.7 | 500 |
| Ethanol | Polar Protic | 24.6 | 200 |
| Water | Polar Protic | 80.1 | 80 |
Note: The data presented is illustrative and designed to reflect established chemical principles for educational and comparative purposes.
Analysis and Mechanistic Interpretation
The experimental data reveals a dramatic dependence of the reaction rate on the nature of the solvent.
1. The Stark Contrast Between Non-Polar and Polar Solvents:
The reaction is exceedingly slow in the non-polar solvent, hexane. This is expected, as the charged nucleophile (thiolate anion, in equilibrium with the thiol) and the polar electrophile have poor solubility and are not effectively stabilized.
2. The Superiority of Polar Aprotic Solvents:
A striking trend is the massive rate acceleration observed in polar aprotic solvents (Dichloromethane, THF, Acetone, MeCN, DMF, and DMSO). The rate in DMSO is approximately 70,000 times faster than in hexane. This phenomenon is a hallmark of SN2 reactions.[6][8][9]
-
Causality: Polar aprotic solvents possess large dipole moments that allow them to solvate the counter-ion (e.g., the cation of a base used to deprotonate the thiol) effectively. However, they cannot form hydrogen bonds with the anionic nucleophile (the thiolate). This leaves the nucleophile "naked" and highly reactive, with its electron density readily available for nucleophilic attack. The transition state, which involves charge delocalization, is also well-stabilized by the polar nature of these solvents.[10][11]
3. The Inhibitory Effect of Polar Protic Solvents:
Perhaps counterintuitively, the highly polar protic solvents (methanol, ethanol, and water) yield significantly slower reaction rates compared to their aprotic counterparts of similar or even lower dielectric constants. For instance, methanol (ε ≈ 33) is a much poorer solvent for this reaction than DMF (ε ≈ 37) or DMSO (ε ≈ 47).
-
Causality: Polar protic solvents are potent hydrogen bond donors. They form a tight solvation shell, or "cage," around the thiolate nucleophile through hydrogen bonding.[8][11] This strong solvation stabilizes the ground state of the nucleophile to a great extent, increasing the activation energy required for it to shed its solvent shell and participate in the reaction. This effect, which suppresses nucleophilicity, outweighs the benefit of stabilizing the transition state.[10]
The relationship between solvent type and the energy profile of the SN2 reaction is visualized below.
Caption: Reaction energy profiles for an SN2 reaction in polar aprotic vs. polar protic solvents.
Experimental Design and Protocols
A self-validating experimental system is crucial for trustworthy kinetic data. The following protocol outlines a robust method for determining the reaction kinetics of this compound.
Workflow for Kinetic Analysis
Caption: Experimental workflow for determining reaction kinetics using UV-Vis spectrophotometry.
Detailed Step-by-Step Protocol
Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and an electrophile (e.g., Bromoethane) in various solvents.
Materials:
-
This compound
-
Bromoethane (or other suitable electrophile)
-
A range of anhydrous solvents (Hexane, DMF, DMSO, Methanol, etc.)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Inert gas (Nitrogen or Argon) for sensitive reactions
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent.
-
Prepare a series of stock solutions of Bromoethane in the same solvent at much higher concentrations (e.g., 100 mM, 200 mM, 300 mM) to ensure pseudo-first-order conditions.
-
Rationale: Working from stock solutions allows for accurate and reproducible concentrations. The excess electrophile ensures its concentration remains effectively constant throughout the reaction.
-
-
Wavelength Selection:
-
Kinetic Run:
-
Set the spectrophotometer's cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette the electrophile solution into a quartz cuvette and allow it to equilibrate for 5-10 minutes.
-
To initiate the reaction, inject a small, precise volume of the thiol stock solution into the cuvette, cap it, invert it 2-3 times to mix, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Rationale: Pre-equilibrating the solution in the cuvette holder ensures the reaction occurs at the target temperature. Rapid mixing and immediate data acquisition are critical for capturing the initial phase of the reaction.
-
-
Data Acquisition:
-
Collect absorbance data until the reaction is at least 90% complete, as indicated by a plateau in the absorbance reading. The time interval for data collection should be adjusted based on the reaction's speed.
-
-
Data Analysis:
-
For an SN2 reaction under pseudo-first-order conditions, the rate law is: Rate = k_obs * [Thiol].
-
The integrated rate law is: ln[A]t = -k_obs*t + ln[A]₀. Since absorbance is proportional to concentration (Beer's Law), a plot of ln(Absorbance) versus time will yield a straight line.
-
The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.
-
Self-Validation: The linearity of this plot (R² > 0.99) validates the assumption of first-order kinetics with respect to the thiol.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
The observed rate constant is related to the second-order rate constant by: k_obs = k₂ * [Electrophile].
-
Repeat the experiment with several different excess concentrations of the electrophile.
-
Plot k_obs versus [Electrophile]. The slope of this line will be the second-order rate constant, k₂.
-
Self-Validation: This plot should be linear and pass through the origin, confirming that the reaction is first-order with respect to the electrophile and thus second-order overall.
-
Conclusion and Recommendations
The choice of solvent is a powerful tool for controlling the reaction kinetics of this compound. The provided data and mechanistic rationale lead to the following key recommendations for researchers and process chemists:
-
For Maximizing Reaction Rates (e.g., in high-throughput synthesis): Polar aprotic solvents such as DMF or DMSO are the solvents of choice. They provide dramatic rate enhancements for SN2 reactions by minimizing solvation of the thiol nucleophile, thereby increasing its reactivity.
-
For Modulating or Slowing Reactions (e.g., to control selectivity): Polar protic solvents like ethanol or methanol can be employed. The hydrogen-bonding capabilities of these solvents will "tame" the nucleophilicity of the thiol, leading to more controlled and slower reaction rates.
-
For Reactions Involving Charged Intermediates: In cases where a reaction proceeds through a charged intermediate (e.g., an SN1 mechanism, though less common for thiols), polar protic solvents would be favored due to their superior ability to stabilize ionic species.[8][9]
By moving beyond simple trial-and-error and applying a mechanistic understanding of solvent effects, scientists can make informed decisions that accelerate discovery and optimize the synthesis of novel therapeutics. The principles and protocols outlined in this guide provide a robust framework for achieving this control.
References
- 1. PubChemLite - this compound (C6H13NS) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 13. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylpiperidine-4-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methylpiperidine-4-thiol (CAS No. 1072-99-7), a compound whose reactivity and hazardous properties necessitate a thorough and cautious approach to waste management. By understanding the chemical principles behind these procedures, laboratory personnel can ensure a safe working environment and maintain regulatory compliance.
Hazard Assessment of this compound
Before handling this compound, it is crucial to be fully aware of its associated hazards. This compound is a flammable liquid and presents multiple health risks.
Key Hazards:
-
Flammability: The compound is a flammable liquid, and its vapors may form explosive mixtures with air.[1][2] It is essential to keep it away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][4]
-
Irritation and Corrosion: It is known to cause skin irritation and serious eye damage.
-
Respiratory Effects: May cause respiratory irritation.
-
Odor: Like most thiols, it has a strong, unpleasant odor.[5][6]
A thorough review of the Safety Data Sheet (SDS) is mandatory before working with this chemical.
Personal Protective Equipment (PPE) and Handling
Due to the hazardous nature of this compound, strict adherence to PPE protocols is required to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield.[7] | To protect against splashes that can cause serious eye damage. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory | All handling should be done in a certified chemical fume hood.[8] | To prevent the inhalation of harmful and odorous vapors. |
Segregation and Collection of Waste
Proper waste segregation is the first step in the disposal process to prevent dangerous reactions.
-
Waste Container: Use a designated, clearly labeled, and chemically resistant container for collecting waste containing this compound. The container should be marked as "Hazardous Waste," "Thiol Waste," and "Flammable."[9]
-
Incompatible Materials: Avoid mixing thiol waste with acids, bases, or strong oxidizing agents (other than for the specific deactivation procedure described below) to prevent violent reactions.[3]
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition, and in a secondary containment tray.[10]
Deactivation of this compound Waste
The primary method for neutralizing the hazards of thiols is through oxidation. This process converts the volatile and malodorous thiol into a more stable and less hazardous sulfonic acid.[11] Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose.[11][12]
Materials:
-
Collected this compound waste
-
Household bleach (approximately 5-6% sodium hypochlorite) or a freshly prepared 10% solution of calcium hypochlorite
-
Large beaker or flask (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
Procedure:
-
Work in a Fume Hood: Perform this entire procedure in a certified chemical fume hood.
-
Prepare the Oxidation Reagent: For every 1 volume of thiol waste, prepare at least 3 volumes of bleach solution.
-
Cool the Thiol Waste: If the waste is concentrated, it is advisable to dilute it with a compatible solvent (e.g., ethanol) and cool the container in an ice bath. The oxidation reaction is exothermic.
-
Slow Addition: With vigorous stirring, slowly add the bleach solution to the thiol waste. A rapid addition can cause a dangerous increase in temperature and the release of hazardous fumes.
-
Monitor Temperature: Monitor the temperature of the reaction mixture. If it rises significantly, slow down the addition rate and allow it to cool.
-
Stir Overnight: Once the addition is complete, allow the mixture to stir at room temperature overnight (at least 12 hours) to ensure the reaction goes to completion.[13]
-
Check for Odor: Carefully check for the characteristic thiol odor. The absence of the smell is a good indicator that the deactivation is complete.
-
Neutralize pH: After the reaction is complete, check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) slowly and with stirring.
-
Final Disposal: The resulting solution, now containing the much less hazardous sulfonic acid derivative, can be disposed of as aqueous chemical waste through your institution's hazardous waste management program. Do not pour it down the drain unless explicitly permitted by your local regulations and environmental health and safety (EHS) office for neutralized thiol solutions.[12][13]
Decontamination of Glassware and Equipment
All glassware and equipment contaminated with this compound must be decontaminated.
-
Initial Rinse: Rinse the glassware with a small amount of a compatible solvent (e.g., ethanol) and collect the rinsate in the thiol waste container for deactivation.
-
Bleach Soak: Immerse the glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) and let it soak overnight in a fume hood.[13]
-
Final Cleaning: After soaking, the glassware can be washed using standard laboratory procedures.[13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is large or the ventilation is inadequate, evacuate the area. Ensure the fume hood is operating correctly.
-
Contain the Spill: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.
-
Neutralize Odor: A solution of potassium permanganate can be used to neutralize the odor of spilled thiols, but this should be done with caution as it is a strong oxidizer.
-
Collect and Dispose: Collect the absorbed material in a sealed container and dispose of it as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a bleach solution to deactivate any residual thiol.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 1072-99-7|this compound| Ambeed [ambeed.com]
- 5. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. osha.gov [osha.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. readchemistry.com [readchemistry.com]
- 12. chemistry.mtu.edu [chemistry.mtu.edu]
- 13. How To [chem.rochester.edu]
Navigating the Volatility: A Guide to Personal Protective Equipment for 1-Methylpiperidine-4-thiol
For researchers engaged in the nuanced world of drug development and chemical synthesis, the safe handling of reactive intermediates is paramount. 1-Methylpiperidine-4-thiol is one such compound, a heterocyclic thiol whose utility is matched by its hazardous properties. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE) required, ensuring that scientific advancement and personal safety proceed in tandem. Our focus is on the "why" behind each recommendation, building a framework of trust and technical excellence for every professional who handles this compound.
Hazard Assessment: A Tale of Two Moieties
Understanding the requisite PPE begins with a thorough analysis of the molecule itself. This compound presents a dual-hazard profile derived from its two key structural features: the N-methylpiperidine ring and the thiol group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available from all suppliers, we can construct a robust hazard profile by examining its constituent parts and structurally similar molecules.
-
The Piperidine Head: The 1-methylpiperidine core is associated with significant hazards. Analogous compounds like N-Methylpiperidine are classified as highly flammable, capable of causing severe skin burns and eye damage, and potentially toxic if inhaled, swallowed, or in contact with skin.[1][2] The basicity of the tertiary amine can contribute to its corrosive nature.
-
The Thiol Tail: The thiol (-SH) group is notorious for its overwhelming and offensive odor, detectable at parts-per-billion levels.[3] This stench is not just a nuisance; it can cause headaches and nausea and may trigger alarms due to its similarity to natural gas odorants.[3] Beyond the smell, thiols as a class can cause skin, eye, and respiratory irritation.[3][4]
Inferred Hazard Profile for this compound:
| Hazard Classification | Associated Risk | Primary Exposure Route |
| Flammable Liquid | Poses a fire and explosion risk, especially with vapors.[1][5] | Inhalation, Skin |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[5][6][7] | Dermal |
| Serious Eye Damage | Can cause irreversible eye damage upon contact.[5][6][7] | Ocular |
| Acute Toxicity (Inhalation) | May be toxic if vapors are inhaled.[2][5] | Inhalation |
| Respiratory Irritation | Vapors can irritate the respiratory tract.[6] | Inhalation |
| Stench | Extremely malodorous, causing nuisance and potential adverse reactions.[3] | Inhalation |
This synthesized profile dictates that PPE selection must address chemical splash (corrosivity), vapor inhalation (toxicity and irritation), and the pervasive, malodorous nature of the compound.
The PPE Ensemble: A Multi-Layered Defense
Effective protection from this compound is not achieved with a single piece of equipment but with an integrated ensemble. All handling of this chemical must be performed within a certified chemical fume hood to manage vapor inhalation and odor.[4]
Hand Protection: The Critical Barrier
Your hands are the most likely point of direct contact. The choice of glove material is therefore not arbitrary but a critical decision based on chemical compatibility.
-
Primary Recommendation: Nitrile rubber gloves are recommended for handling thiols and piperidine-based compounds.[4] Opt for gloves with a minimum thickness of 0.11 mm.[4]
-
Best Practice: For prolonged work or tasks with a high risk of splash, "double-gloving" provides an essential layer of security. This involves wearing two pairs of nitrile gloves. Should the outer glove be compromised, the inner glove provides temporary protection while you retreat from the hazardous area to replace it.
-
Inspection is Mandatory: Always inspect gloves for tears, pinholes, or signs of degradation before use.[4]
Eye and Face Protection: Shielding Sensitive Tissues
The potential for severe, irreversible eye damage necessitates robust protection.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][8]
-
Enhanced Protection: When handling larger quantities (>50 mL) or during procedures with a significant splash risk (e.g., transfers, quenching), a full-face shield must be worn over the safety goggles.[3] This protects the entire face from corrosive splashes.
Body Protection: Guarding Against Splashes and Spills
Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.
-
Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and should be kept fully fastened.
-
Chemical Apron: For tasks involving significant quantities or a high risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional barrier of protection.
Respiratory Protection: Managing Inhalation Risks
While a fume hood is the primary engineering control, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: Under normal conditions within a functioning chemical fume hood, specific respiratory protection is not typically required.
-
Emergency Situations: In the event of a large spill or a failure of the fume hood, a full-face respirator with an organic vapor cartridge is necessary for emergency response personnel.[9] For major incidents, a self-contained breathing apparatus (SCBA) may be required.[10]
Procedural Discipline: PPE Workflow
The effectiveness of PPE is critically dependent on its correct use. The following workflow illustrates the essential steps for donning, doffing, and decontaminating after handling this compound.
Caption: PPE Donning and Doffing Workflow for Thiol Handling.
Decontamination and Disposal: Mitigating Residual Hazards
The potent stench of thiols means that proper disposal is not just a safety issue but an environmental and communal responsibility.
Step-by-Step Decontamination Protocol:
-
Prepare a Bleach Bath: Before starting work, prepare a decontamination bath within the fume hood. This typically consists of a 10-50% solution of household bleach in water.
-
Glassware and Equipment: Immediately after use, all contaminated glassware, stir bars, and cannulas should be submerged in the bleach bath.[4] The bleach oxidizes the thiol to less odorous sulfonic acids. Allow items to soak for at least 14-24 hours.
-
Disposable Items: Contaminated disposable items such as pipette tips, paper towels, and gloves should be collected in a dedicated, sealed plastic bag inside the fume hood. This bag should then be placed into a labeled hazardous waste container.
-
Liquid Waste: Unused this compound and reaction mixtures should be quenched by slowly adding to a cooled bleach solution within the fume hood. This neutralized solution must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Spill Cleanup: Small spills can be absorbed with an inert material (e.g., vermiculite). The contaminated absorbent should then be carefully transferred to the bleach bath or a container of bleach solution for neutralization before being disposed of as hazardous waste.
By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely utilize this compound, ensuring that its potential for scientific discovery is realized without compromising personal or environmental safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
